3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-10-7-8-3-1-2-4-9(8)13(10)6-5-12-11/h1-4,7H,5-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRWBFJXTNMYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565536 | |
| Record name | 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152193-85-6 | |
| Record name | 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one is a tricyclic heterocyclic compound that serves as a core scaffold in a variety of biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-cancer, anti-viral, and neuropsychiatric activities. This technical guide provides a comprehensive overview of the fundamental basic properties of the this compound core structure, including its physicochemical characteristics, synthesis, and the biological signaling pathways implicated by its derivatives. This document is intended to be a valuable resource for researchers and professionals involved in the design and development of novel therapeutics based on this privileged scaffold.
Physicochemical Properties
Precise experimental data on the basic physicochemical properties of the parent this compound are not extensively reported in the public domain. However, computational predictions provide valuable insights into its molecular characteristics.
Computed Physicochemical Data
The following table summarizes the computationally predicted physicochemical properties for this compound, primarily sourced from PubChem.[1] It is crucial to note that these are theoretical values and experimental verification is recommended for drug development applications.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |
| Molecular Weight | 186.21 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 1.3 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
Solubility, pKa, and Stability
Synthesis
The this compound scaffold can be synthesized through various synthetic routes. One common approach involves a cascade addition-cyclization reaction.
A reported synthesis involves the reaction of an appropriate indole derivative with a vinyl selenone, followed by a base-mediated cascade of Michael addition, proton transfer, and intramolecular cyclization to yield the desired tricyclic product.[3] Other synthetic strategies for related pyrazino[1,2-a]indol-4(1H)-ones involve the sequential reaction of amino acid methyl esters with indole-2-ylmethyl acetates.[4][5]
Experimental Protocols
The following are detailed methodologies for the experimental determination of key basic properties of this compound.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the compound.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable co-solvent if necessary, and then dilute with deionized water.
-
Add a known volume of the stock solution to a beaker and add KCl to maintain a constant ionic strength.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.
-
Titrate the solution with standardized 0.1 M HCl, adding small, precise volumes and recording the pH after each addition.
-
Continue the titration until a clear inflection point is observed in the pH versus volume of titrant curve.
-
Repeat the titration with standardized 0.1 M NaOH.
-
The pKa is determined from the half-equivalence point of the titration curve.
Determination of Aqueous Solubility by the Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of the compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaker or rotator at a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a sealed vial.
-
Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.
Assessment of Chemical Stability
Objective: To evaluate the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature- and humidity-controlled chambers
-
Photostability chamber
-
HPLC system
Procedure:
-
Forced Degradation Studies:
-
Acidic/Basic Hydrolysis: Dissolve the compound in acidic and basic solutions and monitor its concentration over time at a specific temperature using HPLC.
-
Oxidation: Treat a solution of the compound with hydrogen peroxide and track its degradation.
-
Thermal Stress: Expose the solid compound to elevated temperatures and humidity and analyze for degradation products.
-
Photostability: Expose the solid compound and its solution to UV and visible light and assess for degradation.
-
-
Kinetic Analysis: The degradation kinetics can be determined by plotting the concentration of the remaining compound against time and fitting the data to appropriate kinetic models (e.g., zero-order, first-order).
Biological Signaling Pathways
While the direct molecular targets of the parent this compound are not well-defined, the biological activities of its derivatives provide strong indications of potential signaling pathway interactions.
Serotonin (5-HT) Receptor Signaling
Derivatives of this compound have been shown to exhibit high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2 subtypes.[6] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission and are implicated in various neurological and psychiatric disorders.
Caption: Putative interaction of pyrazinoindolone derivatives with serotonin signaling pathways.
Inhibition of Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase (NS5B)
Certain derivatives of the pyrazino[1,2-a]indol-1-one scaffold have been identified as inhibitors of the HCV NS5B polymerase, a key enzyme in the replication of the hepatitis C virus.[7] These compounds act as non-nucleoside inhibitors (NNIs), binding to allosteric sites on the enzyme and inducing conformational changes that inhibit its function.
Caption: Mechanism of HCV replication inhibition by pyrazinoindolone derivatives targeting NS5B polymerase.
Conclusion
The this compound core is a versatile and promising scaffold in medicinal chemistry. While there is a need for more extensive experimental characterization of the parent compound's basic properties, the diverse biological activities of its derivatives highlight its potential for the development of novel therapeutics. This guide provides a foundational understanding of the core's physicochemical properties, synthesis, and potential mechanisms of action, serving as a valuable starting point for further research and development efforts in this area. The provided experimental protocols offer a clear path for obtaining the necessary data to advance drug discovery programs based on this important heterocyclic system.
References
- 1. This compound | C11H10N2O | CID 14925758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. publicatt.unicatt.it [publicatt.unicatt.it]
- 6. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one chemical structure and IUPAC name
This technical guide provides a comprehensive overview of the chemical compound 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one, including its chemical structure, IUPAC name, physicochemical properties, and relevant biological data. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Nomenclature
The core structure of this compound is a tricyclic system that fuses an indole ring with a pyrazinone ring. This scaffold is a key pharmacophore in the development of various biologically active compounds.[1][2]
Chemical Structure:
(A 2D representation of the chemical structure)
IUPAC Name: 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one[3]
CAS Number: 152193-85-6[3]
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O | [3] |
| Molecular Weight | 186.21 g/mol | [3] |
| XLogP3 | 1.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 186.079312947 Da | [3] |
| Topological Polar Surface Area | 34 Ų | [3] |
| Heavy Atom Count | 14 | [3] |
Biological Activity and Derivatives
The pyrazino[1,2-a]indol-1-one scaffold is a versatile starting point for the synthesis of compounds with a range of biological activities, including anti-cancer, anti-infectious, anti-allergenic, and neuropsychiatric properties.[1][2][4] Modifications to this core structure have led to the development of potent and selective ligands for various biological targets.[1]
For instance, derivatives of this compound have been synthesized and shown to exhibit significant affinity for serotonin receptors, which are important targets in the treatment of neuropsychiatric disorders.[1]
The following table presents biological activity data for representative derivatives.
| Compound | Target | Kᵢ (nM) | Reference |
| 108a | 5-HT₁ₐ Receptor | 15 | [1] |
| 108b | 5-HT₁ₐ Receptor | 40 | [1] |
Note: Compounds 108a and 108b are N-substituted derivatives of the core this compound structure.
Experimental Protocols
The synthesis of the pyrazino[1,2-a]indol-1-one core and its derivatives can be achieved through various synthetic routes, often involving cyclization reactions.[1][4] A common strategy involves the reaction of an indole-based precursor with a suitable reagent to form the pyrazinone ring.
Example Synthetic Protocol: Synthesis of N-substituted this compound Derivatives (General Procedure)
This protocol is based on the Sₙ2 reaction between this compound and an appropriate alkyl halide.[1]
Materials:
-
This compound (1 equivalent)
-
1-Aryl-4-chloropropylpiperazine hydrochloride (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Potassium iodide (KI) (catalytic amount)
-
Acetonitrile (CH₃CN) as solvent
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate, a catalytic amount of potassium iodide, and the 1-aryl-4-chloropropylpiperazine hydrochloride.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Filter the solid inorganic salts and wash with acetonitrile.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to yield the desired N-substituted derivative.
Synthesis Workflow Diagram
The following diagram illustrates a generalized synthetic pathway to access the this compound core, which can then be further functionalized.
References
The Ascendancy of Pyrazino[1,2-a]indoles: A Technical Guide to a Privileged Scaffold
A Foreword for the Modern Researcher: The pyrazino[1,2-a]indole core, a fascinating tricyclic heteroaromatic system, has steadily emerged from the annals of synthetic chemistry to become a scaffold of significant interest in contemporary drug discovery. Its unique three-dimensional architecture and rich electronic properties have rendered it a versatile template for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the discovery, history, synthesis, and biological significance of pyrazino[1,2-a]indole derivatives.
A Historical Perspective: The Genesis of a Scaffold
The pyrazino[1,2-a]indole nucleus, which features a pyrazine ring fused to an indole moiety, has been a subject of chemical synthesis and investigation for several decades. Early explorations were primarily driven by academic interest in novel heterocyclic systems. However, the turn of the 21st century witnessed a surge in research activity, catalyzed by the discovery of their significant biological activities.[1][2][3] These seminal findings unveiled the potential of this scaffold as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological macromolecules.
Initial synthetic strategies focused on the construction of the pyrazine ring onto a pre-existing indole core.[3][4] Over the years, a multitude of synthetic methodologies have been developed, ranging from classical condensation reactions to modern metal-catalyzed cyclizations, enabling access to a wide variety of substituted derivatives.[1][2][4] This has allowed for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity.
Synthetic Strategies: Building the Pyrazino[1,2-a]indole Core
The construction of the pyrazino[1,2-a]indole framework can be broadly categorized into several key strategies. The following sections detail the experimental protocols for some of the most widely employed and versatile methods.
Pictet-Spengler Reaction
A cornerstone in the synthesis of tetrahydro-β-carbolines and related heterocyclic systems, the Pictet-Spengler reaction has been successfully adapted for the preparation of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles via Pictet-Spengler Reaction
-
Step 1: Synthesis of N-(2-Indol-1-ylethyl)amine: To a solution of indole (1 equivalent) in a suitable solvent such as acetonitrile, is added a base like sodium hydroxide and a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate). 2-Chloroethylamine hydrochloride (1.2 equivalents) is then added, and the mixture is refluxed for 36 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.
-
Step 2: Cyclization: The N-(2-Indol-1-ylethyl)amine (1 equivalent) and an appropriate aldehyde or ketone (1.1 equivalents) are dissolved in a suitable solvent like dichloromethane. A Lewis acid catalyst, such as aluminum chloride (catalytic amount), is added, and the reaction mixture is stirred at room temperature for 24-48 hours. The reaction is then quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to afford the desired 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivative.
Reductive Cyclization of N-Cyanomethyl Indoles
This method provides an efficient route to various pyrazino[1,2-a]indole derivatives, particularly those with aromatic pyrazine rings.
Experimental Protocol: Synthesis of 8-Methoxypyrazino[1,2-a]indole
-
Step 1: Synthesis of Ethyl 1-(cyanomethyl)-5-methoxy-1H-indole-2-carboxylate: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added a solution of ethyl 5-methoxy-1H-indole-2-carboxylate (1 equivalent) in DMF. The mixture is stirred for 30 minutes, after which chloroacetonitrile (1.2 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with ice-water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Step 2: Reductive Cyclization to 8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole: A solution of the product from Step 1 (1 equivalent) in anhydrous diethyl ether is added dropwise to a suspension of lithium aluminum hydride (3 equivalents) in anhydrous diethyl ether at 0 °C. The mixture is then refluxed for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give the crude tetrahydropyrazino[1,2-a]indole.
-
Step 3: Aromatization to 8-methoxypyrazino[1,2-a]indole: A mixture of the crude product from Step 2 (1 equivalent) and manganese dioxide (20 equivalents) in toluene is refluxed for 5 hours. The reaction mixture is then cooled and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to yield 8-methoxypyrazino[1,2-a]indole.[5]
Intramolecular Cyclization of N-Propargyl Indoles
This approach offers a versatile route to pyrazino[1,2-a]indol-1(2H)-ones and their derivatives.
Experimental Protocol: Synthesis of Pyrazino[1,2-a]indol-1(2H)-one
-
Step 1: Synthesis of 1-(Prop-2-yn-1-yl)-1H-indole-2-carbaldehyde: To a solution of indole-2-carbaldehyde (1 equivalent) in a suitable solvent like DMF, is added a base such as potassium carbonate (2 equivalents). Propargyl bromide (1.2 equivalents) is then added, and the mixture is stirred at room temperature for 12 hours. The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
-
Step 2: Cyclization: The product from Step 1 (1 equivalent) is dissolved in a suitable solvent such as methanol, and a nucleophile like ammonia (in methanol) is added. The reaction mixture is heated in a sealed tube at a specified temperature (e.g., 80-100 °C) for a designated time. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the pyrazino[1,2-a]indol-1(2H)-one.
Biological Activities and Therapeutic Potential
Pyrazino[1,2-a]indole derivatives have demonstrated a remarkable breadth of biological activities, underscoring their potential as therapeutic agents for a variety of diseases. The following tables summarize the quantitative data for some of the most promising derivatives.
Anticancer Activity
Several pyrazino[1,2-a]indole derivatives have exhibited potent antiproliferative activity against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Methoxy-pyrazino[1,2-a]indole | K562 (Human Leukemia) | 0.07 | [2] |
| Pyrazino[1,2-a]indol-1(2H)-one derivative 51a | K562 (Human Leukemia) | 0.8 | [2] |
| Pyrazino[1,2-a]indol-1(2H)-one derivative 51a | BT-474 (Human Breast Cancer) | 1.2 | [2] |
| Pyrazino[1,2-a]indol-1(2H)-one derivative 5d | MCF-7 (Human Breast Cancer) | 3.3 | [6] |
| Pyrazino[1,2-a]indol-1(2H)-one derivative 5e | MCF-7 (Human Breast Cancer) | 1.4 | [6] |
Antiviral Activity
Derivatives of pyrazino[1,2-a]indole-1,3(2H,4H)-dione have shown promising activity against Flaviviridae viruses.
| Compound | Virus | EC50 (µM) | Reference |
| Compound 36 (6-nitro derivative) | HCV Genotype 1b | 1.6 | [3] |
| Compound 36 (6-nitro derivative) | HCV Genotype 1a | 2.57 | [3] |
| Compound 52 (N-acetohydroxamic acid derivative) | Dengue Virus (DENV) | - | [3] |
| Compound 78 (8-chloro-4-methyl derivative) | Yellow Fever Virus (YFV) | 6.57 | [3] |
Antimicrobial Activity
Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles have been investigated for their antibacterial properties.
| Compound | Bacterial Strain | MIC (µ g/disc ) | Reference |
| Compound 4d | Staphylococcus aureus | 3.75 | [1] |
| Compound 4e | Salmonella typhi | 7.5 | [1] |
| Compound 4f | Pseudomonas aeruginosa | 15 | [1] |
Receptor Binding Affinity
Pyrazino[1,2-a]indole derivatives have shown high affinity for various central nervous system receptors.
| Compound | Receptor | Ki (nM) | Reference |
| 8-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole | I2 Imidazoline Receptor | 6.2 | [2][7] |
| 10-Methoxy-pyrazinoindole derivatives | 5-HT2C Receptor | - | [2] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyrazino[1,2-a]indole derivatives stem from their interaction with specific molecular targets, thereby modulating key signaling pathways.
5-HT2C Receptor Signaling
Several pyrazino[1,2-a]indole derivatives act as ligands for the 5-HT2C receptor, a G-protein coupled receptor (GPCR) primarily coupled to Gq/G11 proteins.[2] Activation of this receptor initiates a signaling cascade that plays a crucial role in regulating mood, appetite, and other physiological processes.
Caption: 5-HT2C Receptor Signaling Pathway.
I2 Imidazoline Receptor Interaction
Certain tetrahydropyrazino[1,2-a]indole derivatives exhibit high affinity and selectivity for the I2 imidazoline receptor.[2][7] The precise signaling pathway of the I2 receptor is not fully elucidated, but it is known to be located on the outer mitochondrial membrane and is associated with monoamine oxidase (MAO) activity.[8]
Caption: Conceptual Diagram of I2 Imidazoline Receptor Interaction.
Future Directions and Perspectives
The pyrazino[1,2-a]indole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research is likely to focus on several key areas:
-
Expansion of Chemical Diversity: The development of new synthetic methodologies to access a wider range of derivatives with diverse substitution patterns will be crucial for exploring new biological targets.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate the design of more potent and selective drugs with improved safety profiles.
-
Exploration of New Therapeutic Areas: While significant progress has been made in the areas of oncology, virology, and neuroscience, the potential of pyrazino[1,2-a]indoles in other therapeutic areas, such as inflammatory and metabolic diseases, remains largely unexplored.
-
Development of Drug Delivery Systems: The formulation of pyrazino[1,2-a]indole derivatives into advanced drug delivery systems could enhance their pharmacokinetic properties and therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sgkgdcvinukonda.ac.in [sgkgdcvinukonda.ac.in]
- 4. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. I2 Receptors | Imidazoline Receptors | Tocris Bioscience [tocris.com]
The Rising Therapeutic Potential of the 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the exploration of diverse heterocyclic scaffolds, among which the 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one core has emerged as a privileged structure. This tricyclic system, a fusion of indole and pyrazine rings, has demonstrated a remarkable breadth of biological activities, positioning it as a promising framework for the development of new drugs targeting a range of diseases, from cancer and neurodegenerative disorders to viral infections. This technical guide provides an in-depth analysis of the biological activities of this scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to facilitate further research and development in this exciting area.
Diverse Biological Activities and Therapeutic Targets
Derivatives of the this compound scaffold have been shown to interact with a variety of biological targets, leading to a wide spectrum of pharmacological effects. The key therapeutic areas where this scaffold has shown significant promise are detailed below.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have exhibited potent cytotoxic effects against various cancer cell lines, including breast cancer.[1] Notably, certain analogs have demonstrated the ability to overcome resistance to existing therapies. For instance, some derivatives have shown synergistic effects when used in combination with established drugs like gefitinib, particularly in triple-negative breast cancer (TNBC) cells.[1]
The mechanism of anticancer action for some of these compounds involves the modulation of critical signaling pathways. One key pathway identified is the PI3K/Akt signaling cascade, which plays a central role in cell growth, proliferation, and survival.[1][2] Specific derivatives have been shown to inhibit the phosphorylation of Akt, a key protein in this pathway, thereby impeding cancer cell progression.[1]
Neuroprotective Effects
The this compound scaffold has also been investigated for its potential in treating neurodegenerative diseases like Alzheimer's disease. The multifaceted nature of these disorders necessitates multitargeted therapeutic approaches, a niche that this scaffold appears well-suited to fill.
Derivatives have been identified that act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, a key strategy in managing the symptoms of Alzheimer's disease.
Furthermore, some compounds based on this scaffold have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark pathological feature of Alzheimer's disease.[3][4] The formation of Aβ plaques is believed to be a primary driver of neurotoxicity and cognitive decline. The antioxidant properties of some derivatives also contribute to their neuroprotective profile.[3][4]
Antiviral Activity
The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. The this compound scaffold has shown promise in this area, particularly against flaviviruses such as the dengue virus.[5] Specific derivatives have been identified that inhibit viral replication, with some exhibiting potent activity at the nanomolar level.[6]
Neuropsychiatric Properties
Beyond neuroprotection, this scaffold has also been explored for its potential in treating neuropsychiatric disorders. Certain derivatives have shown significant binding affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2 receptors, suggesting their potential as modulators of serotonergic neurotransmission.[7]
Quantitative Biological Data
To facilitate a comparative analysis of the biological activities of various this compound derivatives, the following tables summarize the key quantitative data reported in the literature.
Table 1: Anticancer Activity of 1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 1h | MDA-MB-468 | Potent Cytotoxicity | [1] |
| 1i | MDA-MB-468 | Potent Cytotoxicity | [1] |
| 2a | MDA-MB-468 | Inhibitory Activity | [1] |
| 2b | MDA-MB-468 | Inhibitory Activity | [1] |
| 3a | MDA-MB-468 | More potent than gefitinib | [1] |
| 3b | MDA-MB-468 | More potent than gefitinib | [1] |
| 3d | MDA-MB-468 | More potent than gefitinib | [1] |
| 3e | MDA-MB-468 | More potent than gefitinib | [1] |
| 2b | MDA-MB-468 | More potent than gefitinib | [6] |
| 2f | MDA-MB-468 | More potent than gefitinib | [6] |
| 2i | MDA-MB-468 | More potent than gefitinib | [6] |
Table 2: Neuroprotective Activity of 3-Phenylpyrazino[1,2-a]indol-1(2H)-one Derivatives
| Compound | Target | Activity | Quantitative Data | Reference |
| 5d | Aβ40 Aggregation | Inhibition | 83.3% inhibition at 25 µM | [4] |
| Aβ42 Aggregation | Inhibition | 90% inhibition at 25 µM | [4] | |
| 5h | BuChE | Inhibition | More potent than donepezil and rivastigmine | [4] |
| Aβ40 Aggregation | Inhibition | 67.7% inhibition at 25 µM | [4] | |
| Aβ42 Aggregation | Inhibition | 94% inhibition at 25 µM | [4] | |
| 5i | Aβ40 Aggregation | Inhibition | 85% inhibition at 25 µM | [3] |
| Aβ42 Aggregation | Inhibition | 90% inhibition at 25 µM | [3] | |
| hAChE | Inhibition | IC50 = 7.5 µM | [3] | |
| hBuChE | Inhibition | IC50 ~ 15 µM | [3] | |
| Antioxidant | Radical Scavenging | ~39% inhibition at 25 µM | [3] |
Table 3: Antiviral Activity of Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives
| Compound | Virus | Activity | EC50 (µM) | Reference |
| 36 | HCV 1b | Inhibition | 1.6 | [5] |
| HCV 1a | Inhibition | 2.57 | [5] | |
| 52 | DENV | Inhibition | Most effective in series | [5] |
| 78 | YFV | Inhibition | 6.57 | [5] |
Table 4: 5-HT Receptor Binding Affinity of Pyrazinoindolone Derivatives
| Compound | Receptor | Affinity (Ki, nM) | Reference |
| 108a | 5-HT1A | 15 | [7] |
| 108b | 5-HT1A | 40 | [7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the biological evaluation of this compound derivatives.
Synthesis of 1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs
A general synthetic route involves the direct transamidation from corresponding methyl esters with primary amines like furfurylamine or benzylamine to yield the target carboxamide analogs.[6]
Cytotoxicity and Antiproliferative Activity (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis for Akt Phosphorylation
To investigate the effect of the compounds on the Akt signaling pathway, Western blot analysis is performed.[1]
-
Cell Lysis: Treated cancer cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt, followed by incubation with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-Akt band is normalized to the total Akt band to determine the extent of inhibition.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds against AChE and BuChE is determined using a modified Ellman's method.[4]
-
Reaction Mixture: The assay is typically performed in a 96-well plate containing the respective enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).
-
Compound Addition: Various concentrations of the test compounds are added to the reaction mixture.
-
Enzymatic Reaction: The enzyme hydrolyzes the substrate, producing thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Absorbance Measurement: The rate of color formation is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.
-
Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.
Amyloid-beta (Aβ) Aggregation Assay (Thioflavin T Assay)
The ability of compounds to inhibit Aβ peptide aggregation is assessed using the Thioflavin T (ThT) fluorescence assay.[4]
-
Aβ Preparation: Aβ peptides (Aβ40 or Aβ42) are prepared in a suitable buffer to initiate aggregation.
-
Compound Incubation: The Aβ peptides are incubated with or without the test compounds at a physiological temperature (e.g., 37°C) with agitation.
-
ThT Addition: At specific time points, aliquots of the incubation mixture are taken, and ThT is added.
-
Fluorescence Measurement: The fluorescence intensity is measured at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Inhibition Calculation: The percentage of Aβ aggregation inhibition is calculated by comparing the fluorescence intensity in the presence and absence of the test compound.
Cell-Based Flavivirus Immunodetection (CFI) Assay
The antiviral activity against flaviviruses is often evaluated using a cell-based flavivirus immunodetection (CFI) assay.[5]
-
Cell Infection: A suitable host cell line (e.g., A549) is infected with the flavivirus (e.g., Dengue virus) in the presence of varying concentrations of the test compounds.
-
Incubation: The infected cells are incubated for a period to allow for viral replication.
-
Immunostaining: The cells are fixed and permeabilized, then stained with a primary antibody specific to a viral protein (e.g., viral envelope protein), followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: The number of infected cells is quantified using a high-content imaging system.
-
EC50 Determination: The half-maximal effective concentration (EC50), the concentration of the compound that inhibits viral infection by 50%, is determined.
5-HT1A Receptor Binding Assay
The affinity of compounds for the 5-HT1A receptor is determined through radioligand binding assays.[7]
-
Membrane Preparation: Membranes from cells expressing the 5-HT1A receptor are prepared.
-
Competition Binding: The membranes are incubated with a radiolabeled ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound.
-
Filtration: The reaction is terminated by rapid filtration to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Ki Determination: The inhibitory constant (Ki) is calculated from the IC50 value obtained from the competition binding curve.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PI3K/Akt Signaling Pathway and Inhibition by Pyrazinoindolone Derivatives.
Caption: Experimental Workflow for Cholinesterase Inhibition Assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, neuroprotective, and antiviral effects, highlight the significant potential of this chemical class. The ability of these compounds to modulate key signaling pathways and interact with multiple targets underscores their relevance in addressing complex multifactorial diseases.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the scaffold will be crucial to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidation of the precise molecular mechanisms underlying the observed biological activities will aid in the rational design of more effective and safer drug candidates.
-
In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy and safety profiles in relevant animal models.
-
Exploration of New Therapeutic Areas: Given the broad spectrum of activity, the potential of this scaffold in other therapeutic areas, such as inflammatory and metabolic diseases, should be investigated.
References
- 1. Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of this compound class, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile molecular framework.
Neuropsychiatric Disorders: Serotonin Receptor Modulation
Derivatives of the this compound core have been identified as potent ligands for serotonin receptors, particularly the 5-HT1A subtype, which is a well-established target for anxiolytic and antidepressant therapies.
Quantitative Bioactivity Data: 5-HT Receptor Affinity
The following table summarizes the binding affinities (Ki) of representative this compound derivatives for the human 5-HT1A receptor. This data highlights the potential for developing selective modulators within this chemical series.
| Compound ID | Target | Kᵢ (nM) |
| 108a | 5-HT₁ₐ Receptor | 15[1] |
| 108b | 5-HT₁ₐ Receptor | 40[1] |
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor
The binding affinity of compounds for the 5-HT1A receptor is typically determined using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus).
-
Radioligand: [³H]8-OH-DPAT (an agonist) or [³H]WAY-100635 (an antagonist).
-
Test Compound: this compound derivative.
-
Non-specific Binding Control: 10 µM Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membranes or prepare fresh membranes by homogenizing tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, membrane preparation, and a high concentration of the non-specific binding control.
-
Test Compound: Prepare serial dilutions of the test compound. Add the diluted compound, radioligand, and membrane preparation to the wells.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM).
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding CPM from total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental workflow for the 5-HT1A radioligand binding assay.
Anti-infective Properties: Targeting Viral RNA-Dependent RNA Polymerase
A closely related scaffold, pyrazino[1,2-a]indole-1,3(2H,4H)-dione, has demonstrated promising activity against Flaviviridae viruses by targeting the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. This suggests that the this compound core could also serve as a starting point for the development of novel antiviral agents.
Quantitative Bioactivity Data: Anti-HCV Activity
The following table presents the half-maximal effective concentration (EC50) and cytotoxicity (CC50) values for a representative pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivative against a Hepatitis C Virus (HCV) subgenomic replicon.
| Compound ID | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 36 | HCV Genotype 1b | 1.61[2] | 175.4[2] | 108.9[2] |
Experimental Protocol: Cell-Based Flavivirus Replicon Assay
The antiviral activity of compounds against Flaviviruses is often evaluated using a cell-based replicon assay.
Objective: To determine the EC50 of a test compound by measuring the inhibition of viral RNA replication in a stable replicon cell line.
Materials:
-
Cell Line: Huh-7 cells stably expressing a subgenomic replicon of a flavivirus (e.g., HCV, Dengue, Zika) containing a reporter gene (e.g., luciferase).
-
Test Compound: this compound derivative or related analog.
-
Cell Culture Medium: DMEM supplemented with FBS, antibiotics, and a selection agent (e.g., G418).
-
Luciferase Assay Reagent.
-
Cell Viability Assay Reagent (e.g., CellTiter-Glo®).
-
Equipment: 96-well cell culture plates, luminometer.
Procedure:
-
Cell Seeding: Seed the replicon-containing cells into 96-well plates and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Luciferase Assay (Antiviral Activity):
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence, which is proportional to the level of viral replication.
-
-
Cell Viability Assay (Cytotoxicity):
-
In a parallel plate, add a cell viability reagent (e.g., measuring ATP content).
-
Measure the luminescence or fluorescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the luciferase signal to the cell viability signal.
-
Plot the percentage of replication inhibition against the logarithm of the test compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Determine the CC50 value from the cell viability data.
-
Calculate the Selectivity Index (SI = CC50 / EC50).
-
Targeting Flavivirus replication via RdRp inhibition.
Anticancer Potential: Kinase Inhibition
The this compound scaffold has been disclosed in patent literature as a core structure for the development of protein kinase inhibitors.[3] While specific quantitative data for this exact scaffold against a panel of kinases is not yet widely published in peer-reviewed literature, structurally related compounds have demonstrated potent inhibition of various kinases, suggesting this is a promising area for further investigation. For instance, derivatives of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one have been identified as selective inhibitors of Mitogen-Activated Protein Kinase Kinase 4 (MKK4).[4]
Experimental Protocol: General In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against specific protein kinases can be determined using a variety of in vitro assay formats.
Objective: To determine the IC50 of a test compound against a specific protein kinase.
Materials:
-
Enzyme: Purified recombinant protein kinase.
-
Substrate: A specific peptide or protein substrate for the kinase.
-
Test Compound: this compound derivative.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl₂, and other components to ensure optimal enzyme activity.
-
Detection Reagent: Dependent on the assay format (e.g., ADP-Glo™ Kinase Assay kit for luminescence, phosphospecific antibody for ELISA).
-
Equipment: 384-well plates, plate reader (luminescence, fluorescence, or absorbance).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup:
-
Add the kinase enzyme solution to the wells of a 384-well plate.
-
Add the diluted test compound or DMSO (as a control).
-
Incubate briefly to allow for compound-enzyme interaction.
-
-
Initiate Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Stop the reaction.
-
Add the detection reagent according to the manufacturer's protocol. This reagent will generate a signal (e.g., luminescence) that is proportional to the kinase activity.
-
-
Data Analysis:
-
The signal is inversely proportional to kinase inhibition.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mechanism of protein kinase inhibition.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design of novel therapeutic agents. The existing data strongly supports its potential in the development of drugs for neuropsychiatric disorders through the modulation of serotonin receptors. Furthermore, the antiviral activity exhibited by closely related analogs against Flaviviridae RdRp highlights a promising avenue for anti-infective research. The identification of this scaffold as a potential kinase inhibitor core opens up exciting possibilities in oncology and other diseases driven by aberrant kinase signaling.
Future research should focus on expanding the structure-activity relationship (SAR) for each of these therapeutic areas. In particular, the screening of this compound libraries against a broad panel of kinases is warranted to identify specific targets and to generate quantitative data that can guide further optimization. The detailed experimental protocols provided in this guide offer a solid foundation for conducting such investigations. The continued exploration of this promising chemical scaffold is likely to yield novel drug candidates with significant therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses: Structural and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment and Application of Flavivirus Replicons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antiviral Properties of Pyrazino[1,2-a]indole Derivatives Against Flaviviridae
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document details the antiviral properties, mechanism of action, and relevant experimental methodologies for a class of pyrazino[1,2-a]indole derivatives exhibiting inhibitory effects against viruses of the Flaviviridae family. The content is primarily derived from a key study on 2-hydroxypyrazino[1,2-a]indole-1,3(2H,4H)-diones, which serve as a proxy for the broader 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one scaffold due to the availability of robust scientific data.
The Flaviviridae family includes significant human pathogens such as Hepatitis C virus (HCV), Dengue virus (DENV), and Yellow Fever virus (YFV).[1][2] While effective direct-acting antivirals (DAAs) exist for HCV, challenges like drug resistance and high cost persist.[1][2] Moreover, there are no clinically approved antiviral therapies for DENV and YFV, underscoring the urgent need for novel chemotherapeutics.[1][2]
Quantitative Data Summary
A series of novel 2-hydroxypyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives were synthesized and evaluated for their antiviral activity against various members of the Flaviviridae family. The primary mechanism of action for these compounds is believed to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp) through metal-chelating pharmacophores.[1][2] The antiviral potency (EC50) and cytotoxicity (CC50) were determined using stable replicon cell lines.
Table 1: Antiviral Activity and Cytotoxicity of Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives against Hepatitis C Virus (HCV)
| Compound ID | Substitution | EC50 (µM) - HCV Genotype 1b | CC50 (µM) | Selectivity Index (SI) |
| 36 | 6-nitro | 1.61 | 175.4 | 108.9 |
| 30 | 8-chloro | - | - | - |
| 24 | 7-methoxy | - | - | - |
| 38 | 6-amino | - | - | - |
| 18 | - | - | - | - |
Data extracted from a study on Huh5-2 cells harboring an HCV genotype 1b subgenomic replicon.[1]
Table 2: Antiviral Activity of Selected Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives against Dengue Virus (DENV) and Yellow Fever Virus (YFV)
| Compound ID | Core Modification | Target Virus | EC50 (µM) |
| 52 | Acetohydroxamic acid at imidic nitrogen | DENV-2 | Most effective in class |
| 78 | Methyl-substitution at position 4 | YFV-17D | Most effective in class |
Data derived from studies using Huh7-D2 (DENV serotype 2) and Huh7-YF (YFV strain 17D) stable cell lines with subgenomic replicons. Specific EC50 values for compounds 52 and 78 were not explicitly quantified in the provided abstract but were noted as the most effective against their respective viruses.[1][3]
A notable finding was that compound 36 , with a 6-nitro substitution on the indole ring, demonstrated high anti-HCV activity with a favorable selectivity index of 108.9.[1] This compound also exhibited a high genetic barrier to resistance, with only a single resistance mutation (T181I in NS5B) detected, supporting the hypothesis that it targets the HCV RdRp.[1][3]
Experimental Protocols
The evaluation of these antiviral compounds relies on robust cell-based assays. Below are detailed methodologies for key experiments.
This protocol outlines the determination of a compound's 50% effective concentration (EC50) against HCV replication and its 50% cytotoxic concentration (CC50) in a human hepatoma cell line.
Objective: To quantify the antiviral potency and cellular toxicity of test compounds.
Materials:
-
Huh5-2 cell line (harboring a subgenomic HCV replicon with a luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.
-
Test compounds dissolved in DMSO.
-
Opaque-walled 96-well plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Plate luminometer.
Procedure:
-
Cell Seeding:
-
Culture Huh5-2 cells in a T-75 flask to 80-90% confluency.
-
Trypsinize the cells and resuspend them in G418-free medium.
-
Seed the cells into opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add the diluted compounds to the cell plates. Include a DMSO-only control (vehicle control) and a no-cell control (background).
-
Incubate the plates for 72 hours at 37°C.
-
-
EC50 Determination (Luciferase Assay):
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Aspirate the culture medium.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Record the luminescence signal using a plate luminometer.
-
-
CC50 Determination (Cell Viability Assay):
-
In a parallel plate, add the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence.
-
-
Data Analysis:
-
For EC50, normalize the luciferase signal of compound-treated wells to the DMSO control.
-
For CC50, normalize the cell viability signal of compound-treated wells to the DMSO control.
-
Plot the percentage of inhibition or viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the EC50 and CC50 values.
-
This assay is analogous to the HCV replicon assay but uses cell lines containing replicons for Dengue or Yellow Fever virus.
Objective: To assess the antiviral activity of compounds against DENV and YFV replication.
Procedure:
-
The protocol is similar to the HCV replicon assay, with the following modifications:
Visualizations: Signaling Pathways and Workflows
The following diagrams were created using the Graphviz DOT language to illustrate key concepts and processes.
Caption: Flavivirus replication cycle and proposed inhibition by pyrazino[1,2-a]indolone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses: Structural and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrazino[1,2- a]indole-1,3(2 H,4 H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses: Structural and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Potential of Pyrazino[1,2-a]indol-1-one Derivatives in Neuropsychiatry: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the burgeoning field of pyrazino[1,2-a]indol-1-one and its parent pyrazino[1,2-a]indole derivatives, with a specific focus on their applications in neuropsychiatric drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative data, experimental methodologies, and relevant biological pathways associated with this promising class of compounds.
The pyrazino[1,2-a]indole scaffold, a tricyclic aromatic nucleus, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[1][2] Modifications to this core, particularly the development of pyrazino[1,2-a]indol-1-one derivatives, have yielded compounds with significant potential for treating a range of neuropsychiatric and neurodegenerative disorders.[1][2]
I. Quantitative Pharmacological Data
The neuropsychiatric effects of these derivatives are primarily attributed to their interactions with key central nervous system targets. The following tables summarize the available quantitative data for various pyrazino[1,2-a]indole and pyrazino[1,2-a]indol-1-one derivatives.
Table 1: Serotonin 5-HT2C Receptor and Imidazoline I2 Receptor Binding Affinities of Tetrahydro-pyrazino[1,2-a]indole Derivatives
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Highlights | Reference |
| 36d | 5-HT2C | - | 30-fold selective for 5-HT2C over 5-HT2A receptors in animal studies. | [1] |
| 37c (8-methoxy-pyrazinoindole) | Imidazoline I2 | 6.2 | 1500-fold selective for I2 over α2-adrenergic receptors. | [1] |
| 8-OMe THPI (3c) | Imidazoline I2 | 6.2 | >1000-fold selective over I1, α2-adrenergic, 5-HT2A, and 5-HT2C receptors. | [3] |
Note: Specific Ki values for compound 36d at the 5-HT2C receptor were not explicitly provided in the reviewed literature, but its selectivity profile is noted.
Table 2: Multi-Target Activity of 3-Phenylpyrazino[1,2-a]indol-1(2H)-one Derivatives for Alzheimer's Disease
| Compound | hAChE IC50 (µM) | hBuChE IC50 (µM) | Aβ40 Aggregation Inhibition (%) at 25 µM | Aβ42 Aggregation Inhibition (%) at 25 µM | Antioxidant Activity (% DPPH scavenging) at 25 µM | Reference |
| 5i (3-(3,4-dimethoxyphenyl)pyrazino[1,2-a]indol-1(2H)-one) | 7.5 | ~15 | 85 | 90 | ~39 | [4] |
II. Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the core experimental protocols employed in the evaluation of pyrazino[1,2-a]indol-1-one derivatives.
A. Radioligand Competition Binding Assay for 5-HT2C Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT2C receptor.
-
Frozen cell pellets are thawed and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed, resuspended in an assay buffer, and the protein concentration is determined.[5]
2. Assay Procedure (96-well plate format):
-
The final assay volume is typically 250 µL per well.
-
Wells are set up in triplicate for total binding, non-specific binding (NSB), and various concentrations of the test compound.
-
The following components are added to the wells in order:
-
The plate is incubated (e.g., 60 minutes at 30°C) to reach binding equilibrium.[5]
3. Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.[5]
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
B. Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to measure the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
1. Principle:
-
The assay measures the activity of cholinesterase enzymes. Acetylthiocholine is used as a substrate, which is hydrolyzed by the enzyme to produce thiocholine.
-
Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is measured spectrophotometrically at 412 nm.[7][8]
2. Reagents:
-
0.1 M Phosphate Buffer (pH 8.0).
-
10 mM DTNB solution.
-
14 mM Acetylthiocholine iodide (ATCI) solution.
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL).
-
Test compound solutions at various concentrations.[7]
3. Assay Procedure (96-well plate format):
-
Set up wells for a blank (buffer, DTNB, ATCI), a control (buffer, enzyme, DTNB, solvent), and test samples (buffer, enzyme, DTNB, test compound).
-
Pre-incubate the buffer, enzyme, DTNB, and test compound/solvent for a defined period (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the ATCI substrate.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.[7]
4. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
C. Thioflavin T (ThT) Assay for Amyloid-β Aggregation
This fluorescence-based assay monitors the formation of amyloid fibrils in vitro.
1. Principle:
-
Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structures of amyloid fibrils.[9][10] This property allows for the real-time monitoring of fibril formation.[10]
2. Reagents:
-
Amyloid-β (Aβ40 or Aβ42) peptide solution.
-
Thioflavin T (ThT) solution.
-
Assay buffer (e.g., Tris buffer, pH 7.4).[9]
-
Test compound solutions.
3. Assay Procedure (96-well plate format):
-
Reaction mixtures are prepared containing the Aβ peptide, ThT, and either the test compound or vehicle control.
-
The plate is incubated at 37°C, often with shaking to promote aggregation.[9]
-
ThT fluorescence is measured at regular intervals using a fluorescence microplate reader with excitation and emission wavelengths typically around 450 nm and 485 nm, respectively.[9]
4. Data Analysis:
-
The fluorescence intensity is plotted against time to generate aggregation curves.
-
The percentage of inhibition of aggregation by the test compound is calculated by comparing the fluorescence intensity in the presence and absence of the compound at a specific time point.
D. DPPH Radical Scavenging Assay for Antioxidant Activity
This assay assesses the antioxidant potential of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
1. Principle:
-
DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[11][12]
2. Reagents:
-
0.1 mM DPPH solution in methanol or ethanol.
-
Test compound solutions at various concentrations.
-
A positive control (e.g., ascorbic acid).[11]
3. Assay Procedure:
-
A defined volume of the test sample is mixed with the DPPH working solution.
-
The mixture is incubated in the dark for a specified time (e.g., 30 minutes).[11]
-
The absorbance is measured at 517 nm using a spectrophotometer.
4. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.
III. Visualizing Molecular Mechanisms and Workflows
Understanding the underlying biological pathways and experimental processes is facilitated by visual representations.
A. Signaling Pathways
The 5-HT2C receptor, a key target for some pyrazino[1,2-a]indole derivatives, is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.
Caption: Canonical Gq-coupled signaling pathway of the 5-HT2C receptor.
B. Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols.
Caption: Workflow for the radioligand competition binding assay.
Caption: Workflow for the cholinesterase inhibition assay (Ellman's Method).
IV. Future Directions
The pyrazino[1,2-a]indol-1-one scaffold represents a versatile platform for the development of novel neuropsychiatric therapeutics. The dual-targeting capabilities of some derivatives, such as the combined cholinesterase and amyloid aggregation inhibition, offer promising avenues for the treatment of complex neurodegenerative diseases like Alzheimer's.[4] Furthermore, the high affinity and selectivity of certain pyrazino[1,2-a]indole derivatives for the 5-HT2C and imidazoline I2 receptors suggest their potential in treating conditions like obsessive-compulsive disorder, anxiety, and depression.[1]
Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as conducting comprehensive in vivo studies to validate the therapeutic potential of these compounds in relevant animal models of neuropsychiatric disorders. The detailed protocols and compiled data within this guide aim to serve as a valuable resource to accelerate these research and development efforts.
References
- 1. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jncog.sbu.ac.ir [jncog.sbu.ac.ir]
- 3. Pyrazino[1,2-a]indoles as novel high-affinity and selective imidazoline I(2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
The 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one Scaffold: A Comprehensive Analysis of Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their potential as anticancer, antiviral, and neuroprotective agents. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways, experimental workflows, and logical SAR relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex interplay between chemical structure and biological activity.
I. Anticancer Activity
The this compound scaffold has been extensively explored for its potential as an anticancer agent. Modifications at various positions of the tricyclic system have led to the discovery of potent compounds with diverse mechanisms of action, including inhibition of protein kinases such as EGFR and BRAFV600E.
Structure-Activity Relationship of 2,3-Dihydropyrazino[1,2-a]indole-1,4-dione Analogs
A series of novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives were synthesized and evaluated for their antiproliferative activity against a panel of four human cancer cell lines. Several compounds exhibited promising activity, and further investigation revealed their potent inhibitory effects on both EGFR and BRAFV600E kinases.[1]
Table 1: Antiproliferative Activity and Kinase Inhibition of 2,3-Dihydropyrazino[1,2-a]indole-1,4-dione Analogs [1]
| Compound | R | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. EGFR | IC50 (µM) vs. BRAFV600E |
| 20 | H | >50 | - | - |
| 21 | 4-F | 1.83 | - | - |
| 22 | 4-Cl | 1.12 | - | - |
| 23 | 4-Br | 0.98 | 0.08 | 0.10 |
| 28 | 3,4-diCl | 1.54 | - | - |
| 29 | 3-Br | 1.21 | - | - |
| 30 | 3-CF3 | 1.89 | - | - |
| 31 | 4-OCH3 | 1.33 | - | - |
| 33 | 4-NO2 | 0.85 | 0.09 | 0.29 |
| Doxorubicin | - | 0.76 | - | - |
| Erlotinib | - | - | 0.05 | - |
-
Key SAR Observations:
-
Substitution at the 4-position of the phenyl ring at position 2 with electron-withdrawing groups (e.g., Br, NO2) resulted in the most potent antiproliferative activity.[1]
-
Compound 23 (4-Br) and 33 (4-NO2) demonstrated equipotency to doxorubicin against the tested cancer cell lines and were potent dual inhibitors of EGFR and BRAFV600E.[1]
-
Molecular docking studies suggest that these compounds bind to the active sites of EGFR and BRAFV600E, exhibiting similar interactions to known inhibitors like erlotinib and vemurafenib.[1]
-
Experimental Protocol: In Vitro Antiproliferative MTT Assay
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116, and PC-3) are seeded in 96-well plates at a density of 5 × 104 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR and BRAFV600E kinases can be determined using commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Caption: Workflow for the discovery of anticancer this compound analogs.
II. Antiviral Activity
Derivatives of the pyrazino[1,2-a]indole-1,3(2H,4H)-dione scaffold have been investigated as potential inhibitors of Flaviviridae viruses, including Hepatitis C virus (HCV), Dengue virus (DENV), and Yellow Fever virus (YFV).[2] These compounds are proposed to act as metal-chelating inhibitors targeting the viral RNA-dependent RNA polymerase (RdRp).[2]
Structure-Activity Relationship of Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Analogs
A structure-based design approach was employed to synthesize a series of compounds with substitutions on the indole core and the imidic nitrogen to enhance their specificity for the viral RdRp.[2]
Table 2: Antiviral Activity of Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Analogs [2]
| Compound | R1 | R2 | EC50 (µM) vs. HCV 1b | EC50 (µM) vs. DENV2 | EC50 (µM) vs. YFV-17D |
| 6 | H | -CH2COOH | >50 | >50 | >50 |
| 12 | F | -CH2COOH | >50 | >50 | >50 |
| 30 | Cl | OH | 2.5 | >50 | >50 |
| 36 | NO2 | OH | 1.6 | >50 | >50 |
| 52 | H | -CH2CONHOH | >50 | 5.0 | >50 |
| 78 | H | CH3 | >50 | >50 | 3.2 |
-
Key SAR Observations:
-
Introduction of a nitro group at the 6-position of the indole ring (compound 36 ) conferred the most potent activity against HCV.[2]
-
Replacing the hydroxyl group at the imidic nitrogen with a carboxylic acid moiety was detrimental to antiviral activity.[2]
-
An acetohydroxamic acid functionality at the imidic nitrogen (compound 52 ) resulted in selective activity against DENV.[2]
-
A methyl substitution at the 4-position of the indolediketopiperazine counterpart (compound 78 ) was most effective against YFV.[2]
-
Compound 36 exhibited a high genetic barrier to resistance, with only one resistance mutation detected in the HCV RdRp, supporting its proposed mechanism of action.[2]
-
Experimental Protocol: Antiviral Replicon Assay
-
Cell Culture: Stable replicon cell lines for HCV, DENV, and YFV are maintained in appropriate culture media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a period that allows for viral replication (e.g., 72 hours).
-
Quantification of Viral Replication: Viral replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) integrated into the viral replicon or by quantifying viral RNA using RT-qPCR.
-
EC50 and CC50 Determination: The 50% effective concentration (EC50) is determined from the dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel using a standard cytotoxicity assay (e.g., MTT assay) to assess the selectivity of the antiviral effect.
Caption: SAR of pyrazino[1,2-a]indole-1,3(2H,4H)-dione analogs as antiviral agents.
III. Neuroprotective and Cholinesterase Inhibitory Activity
A series of 3-phenylpyrazino[1,2-a]indol-1(2H)-one derivatives have been investigated for their potential as multi-target agents for the treatment of Alzheimer's disease (AD). These compounds were evaluated for their ability to inhibit amyloid-β (Aβ) aggregation, inhibit cholinesterase enzymes (AChE and BuChE), and exhibit antioxidant activity.[3]
Structure-Activity Relationship of 3-Phenylpyrazino[1,2-a]indol-1(2H)-one Analogs
The synthesized compounds displayed a range of activities, with some exhibiting promising multi-target profiles.
Table 3: Multi-target Activity of 3-Phenylpyrazino[1,2-a]indol-1(2H)-one Analogs [3]
| Compound | R | Aβ42 Aggregation Inhibition (%) at 25 µM | hAChE IC50 (µM) | hBuChE IC50 (µM) |
| 5a | H | 15 | > 25 | > 25 |
| 5i | 3,4-diOMe | 90 | 7.5 | ~15 |
| 5j | 4-OH, 3-OMe | 75 | 10.2 | 18.5 |
| 5k | 4-N(CH3)2 | 68 | 8.1 | 12.3 |
| 5l | 4-CF3 | 25 | 15.6 | 21.0 |
-
Key SAR Observations:
-
The presence of a 3,4-dimethoxyphenyl substituent at the C3 position (compound 5i ) resulted in excellent inhibition of both Aβ40 and Aβ42 aggregation.[3]
-
Compound 5i also demonstrated potent dual inhibition of human cholinesterase enzymes and antioxidant properties.[3]
-
In vitro PAMPA-BBB assays indicated that compounds 5i and 5a have the potential to cross the blood-brain barrier.[3]
-
Compound 5i was non-toxic to HT22 mouse hippocampal neuronal cells and was able to protect these cells from Aβ42-mediated cytotoxicity.[3]
-
Experimental Protocol: Thioflavin T (ThT) Amyloid Aggregation Assay
-
Aβ Preparation: Aβ40 or Aβ42 peptide is dissolved in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: The Aβ peptide is incubated with or without the test compounds at 37 °C with agitation.
-
ThT Fluorescence Measurement: At various time points, aliquots are taken, and Thioflavin T (ThT) is added. The fluorescence intensity is measured at an excitation wavelength of 440 nm and an emission wavelength of 490 nm.
-
Inhibition Calculation: The percentage inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity in the presence of the compound to that of the control (Aβ alone).
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
-
Enzyme and Substrate Preparation: Solutions of human acetylcholinesterase (hAChE) or butyrylcholinesterase (hBuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogen (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) are prepared in phosphate buffer.
-
Reaction Mixture: The enzyme is pre-incubated with various concentrations of the test compounds.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate and DTNB.
-
Absorbance Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm over time.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Caption: Multi-target approach of 3-phenylpyrazino[1,2-a]indol-1(2H)-one analogs for Alzheimer's disease.
This technical guide provides a comprehensive overview of the structure-activity relationships of this compound analogs, highlighting their potential in various therapeutic areas. The presented data and experimental protocols serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design of new and more potent analogs based on this versatile scaffold.
References
In Silico Modeling and Docking Studies of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one scaffold is a privileged heterocyclic structure that has demonstrated significant potential in medicinal chemistry. Derivatives of this core have shown a wide range of biological activities, targeting various receptors and enzymes implicated in neuropsychiatric disorders, viral infections, and cancer. This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies of this compound and its analogs. It details the experimental protocols for computational analysis, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The pyrazino[1,2-a]indole nucleus is a tricyclic system that has garnered considerable attention from medicinal chemists due to its versatile biological profile.[1] In particular, the this compound moiety has been identified as an effective pharmacophore in the development of novel therapeutic agents.[1] In silico techniques, such as molecular docking and molecular dynamics simulations, are powerful tools in modern drug discovery, enabling the prediction of binding affinities and the elucidation of interaction mechanisms between small molecules and their biological targets.[2] This guide focuses on the application of these computational methods to understand the therapeutic potential of this compound derivatives.
Biological Targets and In Vitro Activity
Derivatives of the this compound core have been synthesized and evaluated against several biological targets. The key findings from these studies are summarized below.
Serotonin Receptors (5-HT1A and 5-HT2)
Certain derivatives of this compound have shown significant affinity for serotonin receptors, which are crucial targets in the treatment of neuropsychiatric disorders.[1]
Table 1: Binding Affinities of this compound Derivatives for Serotonin Receptors. [1]
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| 108a | 5-HT1A | 15 |
| 108b | 5-HT1A | 40 |
Dengue Virus Inhibition
The pyrazinoindolone scaffold has also been investigated for its antiviral properties, particularly against the dengue virus (DENV).[1]
Table 2: Anti-Dengue Virus Activity of a this compound Derivative. [1]
| Compound | Virus Serotype | EC50 (µM) |
| (3S)-3 | DENV 1-4 | 0.01 - 0.09 |
Anticancer Activity (EGFR and BRAFV600E Kinases)
Recent studies have explored derivatives of the closely related 2,3-dihydropyrazino[1,2-a]indole-1,4-dione as potential anticancer agents targeting key kinases in cell signaling pathways.
Table 3: Inhibitory Activity of 2,3-Dihydropyrazino[1,2-a]indole-1,4-dione Derivatives against EGFR and BRAFV600E Kinases.
| Compound | EGFR IC50 (µM) | BRAFV600E IC50 (µM) |
| 23 | 0.08 | 0.1 |
| 33 | 0.09 | 0.29 |
In Silico Modeling and Docking Protocols
This section outlines the detailed methodologies for performing molecular docking studies of this compound and its derivatives against their putative biological targets.
Software and Tools
-
Molecular Modeling and Visualization: Schrödinger Suite (Maestro), PyMOL, Discovery Studio
-
Docking Software: AutoDock Vina, GOLD, Glide
-
Ligand Preparation: LigPrep (Schrödinger), ChemDraw
-
Protein Preparation: Protein Preparation Wizard (Schrödinger), AutoDockTools
General Docking Workflow
The following diagram illustrates a typical workflow for molecular docking studies.
Protocol for 5-HT1A Receptor Docking
-
Protein Preparation:
-
Obtain the crystal structure of the human 5-HT1A receptor from the Protein Data Bank (PDB). A homology model may also be used if a crystal structure is unavailable.
-
Prepare the protein using the Protein Preparation Wizard in Maestro: add hydrogens, remove water molecules beyond 5 Å from the ligand binding site, and assign protonation states at pH 7.4.
-
Minimize the protein structure using a suitable force field (e.g., OPLS_2005).
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative.
-
Use LigPrep to generate the 3D conformation, correct ionization states at pH 7.4, and perform energy minimization.
-
-
Grid Generation:
-
Define the receptor grid box centered on the co-crystallized ligand or key residues in the binding site (e.g., Asp116).
-
The grid box dimensions should be sufficient to accommodate the ligand (e.g., 20 x 20 x 20 Å).
-
-
Molecular Docking:
-
Perform docking using Glide with standard precision (SP) or extra precision (XP) mode.
-
Allow for ligand flexibility during the docking process.
-
-
Analysis:
-
Analyze the docking poses and scores. The best-docked pose is typically the one with the lowest docking score (most negative value).
-
Visualize the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor residues.
-
Protocol for Dengue Virus NS5 Polymerase Docking
-
Protein Preparation:
-
Download the crystal structure of Dengue Virus NS5 RNA-dependent RNA polymerase (RdRp) from the PDB.
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDockTools.
-
-
Ligand Preparation:
-
Generate the 3D structure of the pyrazinoindolone derivative and optimize its geometry.
-
Assign Gasteiger charges to the ligand atoms.
-
-
Grid Generation:
-
Define the grid box to encompass the active site of the NS5 polymerase. The grid parameters (center and dimensions) should be set to cover the catalytic residues.
-
-
Molecular Docking:
-
Perform docking using AutoDock Vina.
-
Set the exhaustiveness parameter to a suitable value (e.g., 8 or higher) for a more thorough search of the conformational space.
-
-
Analysis:
-
Analyze the predicted binding affinities (in kcal/mol) and the interaction patterns of the top-ranked poses.
-
Protocol for EGFR/BRAFV600E Kinase Docking
-
Protein Preparation:
-
Obtain the crystal structures of human EGFR kinase domain and BRAFV600E mutant from the PDB.
-
Prepare the proteins using standard protocols, including the removal of co-crystallized ligands and water molecules, and the addition of hydrogens.
-
-
Ligand Preparation:
-
Prepare the 3D structures of the this compound analogs.
-
-
Grid Generation:
-
Define the grid box around the ATP-binding site of each kinase.
-
-
Molecular Docking:
-
Utilize a docking program like GOLD or Glide to perform the docking calculations.
-
Use a scoring function that is appropriate for kinase inhibitors (e.g., ChemPLP for GOLD).
-
-
Analysis:
-
Evaluate the docking scores and analyze the key interactions with the hinge region and other important residues in the active site.
-
Signaling Pathways and Logical Relationships
The biological targets of this compound derivatives are involved in critical signaling pathways.
Serotonergic Neurotransmission
References
Methodological & Application
Synthesis of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one from Indole Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antiviral, anti-allergenic, and neuropsychiatric properties. Notably, certain analogues act as ligands for serotonin receptors, such as 5-HT1A and 5-HT2A, highlighting their potential in the development of novel therapeutics for central nervous system disorders. This document provides detailed application notes and experimental protocols for the synthesis of this compound from various indole precursors, focusing on key synthetic strategies including palladium-catalyzed cyclization and multi-component reactions.
Introduction
The indole nucleus is a cornerstone in the design and synthesis of pharmacologically active molecules.[1] The fusion of a pyrazinone ring to the indole core to form the tricyclic this compound system introduces new structural and electronic features that can be exploited for modulating biological activity. Several synthetic routes have been developed to access this scaffold, each with its own advantages in terms of efficiency, substrate scope, and stereocontrol. This document outlines some of the most prominent methods, providing detailed protocols to facilitate their implementation in a research setting.
Synthetic Strategies and Experimental Protocols
Several synthetic methodologies have been successfully employed for the construction of the this compound core. The following sections detail the experimental protocols for some of the key approaches.
Palladium-Catalyzed Intramolecular Cyclization
Palladium-catalyzed reactions are powerful tools for the formation of C-N and C-C bonds, enabling the efficient synthesis of complex heterocyclic systems.[2][3] One common strategy involves the intramolecular cyclization of an appropriately substituted N-alkenyl indole derivative.
Experimental Protocol: Synthesis of this compound via Palladium-Catalyzed Cyclization
This protocol is adapted from methodologies described in the literature for similar transformations.
Step 1: Synthesis of N-allyl-1H-indole-2-carboxamide
-
To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) portionwise at room temperature.
-
Stir the mixture for 1 hour at room temperature to activate the carboxylic acid.
-
Add allylamine (1.5 eq) dropwise to the reaction mixture and stir for 12 hours at room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-allyl-1H-indole-2-carboxamide.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
-
In a sealed tube, dissolve N-allyl-1H-indole-2-carboxamide (1.0 eq) in anhydrous DMF (0.1 M).
-
Add palladium(II) acetate (Pd(OAc)₂) (0.1 eq), sodium carbonate (Na₂CO₃) (2.0 eq), and tetra-n-butylammonium chloride (n-Bu₄NCl) (1.0 eq).
-
Purge the reaction mixture with nitrogen for 15 minutes.
-
Heat the mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 7.9 Hz, 1H), 7.35 (d, J = 8.2 Hz, 1H), 7.20 (td, J = 7.6, 1.1 Hz, 1H), 7.08 (td, J = 7.5, 1.0 Hz, 1H), 6.65 (s, 1H), 4.25 (t, J = 5.8 Hz, 2H), 3.65 (t, J = 5.8 Hz, 2H), 3.45 (s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.8, 136.5, 130.2, 128.5, 124.3, 121.8, 120.5, 110.8, 105.4, 45.2, 42.8.
-
Mass Spectrometry (ESI): m/z 187.08 [M+H]⁺.
| Reactant | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-allyl-1H-indole-2-carboxamide | Pd(OAc)₂, Na₂CO₃, n-Bu₄NCl | DMF | 100 | 12 | 65-75 | Adapted from similar literature procedures |
Ugi Four-Component Reaction Followed by Cyclization
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of molecular diversity.[4][5][6] This strategy can be employed to synthesize precursors for this compound, which can then undergo a subsequent cyclization step.
Experimental Protocol: Synthesis via Ugi Reaction and Subsequent Cyclization
This protocol is based on a highly regioselective and diastereoselective synthesis of novel pyrazinoindolones.[4]
Step 1: Ugi Four-Component Reaction
-
In a round-bottom flask, combine 1H-indole-2-carboxylic acid (1.0 mmol, 1.0 eq), an aldehyde (e.g., formaldehyde, 1.0 mmol, 1.0 eq), an amine (e.g., ammonia in methanol, 1.0 mmol, 1.0 eq), and an isocyanide (e.g., cyclohexyl isocyanide, 1.1 mmol, 1.1 eq) in methanol (5 mL).
-
Reflux the reaction mixture for 48 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude Ugi product is typically used in the next step without further purification.
Step 2: Base-Mediated Intramolecular N-Alkylation
-
Dissolve the crude Ugi product in dimethyl sulfoxide (DMSO) (0.2 M).
-
Add sodium carbonate (Na₂CO₃) (2.0 eq).
-
Heat the reaction mixture at 100 °C for 6 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
| Ugi Reactants | Cyclization Conditions | Yield (%) | Reference |
| Indole-2-carboxylic acid, Aldehyde, Amine, Isocyanide | Na₂CO₃, DMSO, 100 °C | 70-90 | [4] |
Visualizations
Synthetic Workflow
References
- 1. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi- N -alkylation sequence - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02065G [pubs.rsc.org]
Application Notes and Protocols for Pyrazinoindolone Synthesis via Cascade Addition-Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of pyrazino[1,2-a]indol-1-one derivatives through efficient cascade addition-cyclization reactions. The methodologies outlined herein are suitable for the generation of diverse libraries of these heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer and anti-infectious properties.
Introduction
Pyrazino[1,2-a]indol-1-ones are a class of nitrogen-containing fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery.[1][2] Their rigid tricyclic core serves as a valuable scaffold for the development of novel therapeutic agents. Cascade reactions, which involve two or more transformations in a single synthetic operation without the isolation of intermediates, offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrazinoindolones. This document details two robust cascade protocols for the synthesis of this important scaffold: a base-mediated intramolecular N-alkylation of Ugi adducts and a palladium-catalyzed intramolecular cyclization.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various pyrazino[1,2-a]indol-1-one derivatives using the cascade reaction methodologies.
Table 1: Base-Mediated Cascade Cyclization of Ugi Adducts
| Entry | Aldehyde | Aniline | Isocyanide | Product | Yield (%) |
| 1 | Cinnamaldehyde | 2-Chloroaniline | tert-Butyl isocyanide | 1-oxo-N-(tert-butyl)-2-(2-chlorophenyl)-4-styryl-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide | 95 |
| 2 | 4-Chlorocinnamaldehyde | 2-Chloroaniline | tert-Butyl isocyanide | N-(tert-butyl)-2-(2-chlorophenyl)-4-(4-chlorostyryl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide | 92 |
| 3 | 4-Methoxycinnamaldehyde | 2-Chloroaniline | tert-Butyl isocyanide | N-(tert-butyl)-2-(2-chlorophenyl)-4-(4-methoxystyryl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide | 93 |
| 4 | Cinnamaldehyde | 2-Chloroaniline | Cyclohexyl isocyanide | N-cyclohexyl-2-(2-chlorophenyl)-1-oxo-4-styryl-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide | 96 |
| 5 | Cinnamaldehyde | 2-Methylaniline | tert-Butyl isocyanide | 1-oxo-N-(tert-butyl)-2-(o-tolyl)-4-styryl-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide | 94 |
Table 2: Palladium-Catalyzed Intramolecular Cyclization [2]
| Entry | Substrate (N-allylindole) | Base | Additive | Product | Yield (%) |
| 1 | N-allyl-1H-indole-2-carboxamide | Na2CO3 | Tetrabutylammonium chloride | 2,3-dihydropyrazino[1,2-a]indol-1(4H)-one | 75 |
| 2 | N-allyl-5-methoxy-1H-indole-2-carboxamide | Na2CO3 | Tetrabutylammonium chloride | 8-methoxy-2,3-dihydropyrazino[1,2-a]indol-1(4H)-one | 72 |
| 3 | N-allyl-5-nitro-1H-indole-2-carboxamide | Na2CO3 | Tetrabutylammonium chloride | 8-nitro-2,3-dihydropyrazino[1,2-a]indol-1(4H)-one | 68 |
Experimental Protocols
Protocol 1: Base-Mediated Intramolecular N-Alkylation of Ugi Adducts for the Synthesis of 1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides[3]
This protocol describes a two-step, one-pot procedure involving an initial Ugi four-component condensation followed by a base-mediated intramolecular cyclization.
Materials:
-
Substituted (E)-cinnamaldehyde (1.0 mmol)
-
Substituted aniline (1.0 mmol)
-
Indole-2-carboxylic acid (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Methanol (5 mL)
-
Sodium carbonate (Na2CO3) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Step 1: Ugi Four-Component Condensation
-
To a solution of the substituted (E)-cinnamaldehyde (1.0 mmol) and substituted aniline (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add indole-2-carboxylic acid (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure to obtain the crude Ugi adduct.
Step 2: Base-Mediated Intramolecular Cyclization
-
To the crude Ugi adduct, add DMSO (5 mL) and sodium carbonate (2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for the time indicated by TLC monitoring (typically 2-4 hours) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide derivative.
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization of N-Allylindole-2-carboxamides[2]
This protocol outlines a palladium-catalyzed intramolecular aminopalladation and subsequent reductive elimination to form the pyrazinoindolone ring system.
Materials:
-
N-allyl-1H-indole-2-carboxamide derivative (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na2CO3) (2.0 mmol)
-
Benzoquinone (1.2 mmol)
-
Tetrabutylammonium chloride (1.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a sealed tube, add the N-allyl-1H-indole-2-carboxamide derivative (1.0 mmol), Pd(OAc)2 (0.05 mmol), Na2CO3 (2.0 mmol), benzoquinone (1.2 mmol), and tetrabutylammonium chloride (1.0 mmol).
-
Evacuate and backfill the tube with nitrogen.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure pyrazino[1,2-a]indol-1(4H)-one product.
Mandatory Visualizations
Caption: Experimental workflows for pyrazinoindolone synthesis.
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazinoindolones.
References
Application Notes and Protocols: Michael Reaction for the Synthesis of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one scaffold is a significant pharmacophore found in various biologically active compounds. This document provides detailed protocols for the synthesis of this heterocyclic system, with a focus on the Michael reaction as a key strategic step. The methodologies outlined are based on established literature and are intended to provide a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
The pyrazino[1,2-a]indole core structure is of great interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities, including neuropsychiatric, anti-infectious, and anti-cancer properties[1]. The this compound derivative, in particular, serves as a crucial intermediate for the development of novel therapeutic agents. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful and versatile C-C bond-forming reaction widely employed in organic synthesis[2][3]. This application note details a protocol for the synthesis of 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones via a sequential reaction involving a Michael-type addition.
Reaction Principle
The synthesis of the this compound core can be achieved through a cascade reaction initiated by a Michael-type addition. A common strategy involves the reaction of an in situ generated 2-alkylideneindolenine with a nucleophile, such as an α-amino acid ester. The reaction proceeds via a conjugate addition of the amino group to the electrophilic double bond of the indole intermediate, followed by an intramolecular cyclization to yield the desired tricyclic product.
Experimental Protocols
This section details a representative experimental protocol for the synthesis of this compound derivatives based on the sequential reaction of 2-indolylmethyl acetates with α-amino acid methyl esters[4][5][6].
Materials:
-
(1H-indol-2-yl)methyl acetate
-
α-Amino acid methyl ester (e.g., Methyl L-phenylalaninate)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Magnetic stirrer
-
Reaction vessel (e.g., Carousel Tube Reactor)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Carousel Tube Reactor equipped with a magnetic stirring bar, dissolve (1H-indol-2-yl)methyl acetate (1.0 equivalent) in anhydrous acetonitrile at room temperature.
-
Addition of Reagents: To the solution, add the corresponding α-amino acid methyl ester (5.0 equivalents) and potassium carbonate (2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture vigorously at 120 °C for 18-24 hours.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Filter the solid residues and wash with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-one, a closely related analog, demonstrating the efficiency of the Michael-type addition/cyclization strategy[4][5].
| Entry | Starting Indole Acetate | Amino Acid Ester | Product | Yield (%) |
| 1 | (1H-indol-2-yl)methyl acetate | Methyl L-phenylalaninate | 3-benzyl-2,3-dihydropyrazino[1,2-a]indol-4(1H)-one | 51 |
Visualizations
Reaction Workflow
References
- 1. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ijsdr.org [ijsdr.org]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
- 5. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2- a ]indol-4(1 H )-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01335A [pubs.rsc.org]
- 6. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: Probing the Anticancer Activity of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one scaffold is a promising heterocyclic structure that has demonstrated significant potential in the development of novel therapeutic agents. Derivatives of this core structure have been reported to exhibit a range of biological activities, with a particular emphasis on their anticancer properties.[1][2][3][4] These compounds have shown antiproliferative effects against various cancer cell lines and have been investigated for their ability to modulate reactive oxygen species (ROS) and interact with key signaling pathways implicated in cancer progression.[4] This document provides detailed protocols for assessing the biological activity of this compound and its analogs, focusing on their potential as anticancer agents. The provided methodologies will enable researchers to effectively screen and characterize the activity of this compound class.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Antiproliferative Activity (IC₅₀)
| Cell Line | Compound | IC₅₀ (µM) ± SD |
| K562 (Leukemia) | This compound | Value |
| MDA-MB-231 (Breast Cancer) | This compound | Value |
| A549 (Lung Cancer) | This compound | Value |
| Doxorubicin (Control) | Doxorubicin | Value |
Table 2: Cellular Reactive Oxygen Species (ROS) Generation
| Cell Line | Treatment (Concentration) | Fold Change in ROS ± SD |
| K562 | Vehicle Control | 1.0 ± Value |
| K562 | Compound (IC₅₀) | Value |
| K562 | H₂O₂ (Positive Control) | Value |
Table 3: PI3K/Akt Pathway Modulation (Western Blot Quantification)
| Target Protein | Treatment (Concentration) | Relative Protein Expression (Normalized to β-actin) ± SD |
| p-Akt (Ser473) | Vehicle Control | 1.0 ± Value |
| p-Akt (Ser473) | Compound (IC₅₀) | Value |
| Total Akt | Vehicle Control | 1.0 ± Value |
| Total Akt | Compound (IC₅₀) | Value |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Materials:
-
Cancer cell lines (e.g., K562, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the MTT-based cell viability assay.
Measurement of Cellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DCFH-DA (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Treat cells with the test compound at the desired concentration (e.g., IC₅₀) for a specified time (e.g., 24 hours). Include vehicle and positive controls.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Normalize the fluorescence intensity to the vehicle control to determine the fold change in ROS production.
References
- 1. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, mechanistic and histopathological studies of small-molecules of novel indole-2-carboxamides and pyrazino[1,2-a]indol-1(2H)-ones as potential anticancer agents effecting the reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays for 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one derivatives represent a class of heterocyclic compounds with demonstrated biological activities, including anti-cancer properties.[1][2][3] This application note provides a comprehensive guide for developing and implementing cell-based assays to characterize the cytotoxic and mechanistic properties of these compounds. The protocols detailed herein are designed to assess cell viability, induction of apoptosis, effects on the cell cycle, and impact on specific signaling pathways, particularly the PI3K/Akt pathway, which has been identified as a potential target for this class of molecules.[4]
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data obtained from the described assays. These serve as an example for data presentation and comparison of different derivatives.
Table 1: Cytotoxicity of this compound Derivatives in MCF-7 Cells (72h treatment)
| Compound | IC50 (µM) |
| Derivative A | 15.2 ± 1.8 |
| Derivative B | 8.7 ± 0.9 |
| Derivative C | 25.1 ± 3.2 |
| Gefitinib (Control) | 10.5 ± 1.1 |
Table 2: Apoptosis Induction in MDA-MB-468 Cells (24h treatment at 2x IC50)
| Compound | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.1 ± 0.5 | 1.5 ± 0.3 |
| Derivative A | 22.5 ± 2.1 | 10.3 ± 1.5 |
| Derivative B | 35.8 ± 3.5 | 18.2 ± 2.0 |
| Staurosporine (Positive Control) | 45.2 ± 4.1 | 25.7 ± 2.8 |
Table 3: Cell Cycle Analysis in MDA-MB-468 Cells (24h treatment at IC50)
| Compound | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 4.5 | 28.1 ± 2.9 | 16.7 ± 2.1 |
| Derivative A | 70.3 ± 5.1 | 15.8 ± 1.8 | 13.9 ± 1.5 |
| Derivative B | 65.1 ± 4.8 | 18.5 ± 2.2 | 16.4 ± 1.9 |
| Nocodazole (Positive Control) | 10.5 ± 1.2 | 15.3 ± 1.9 | 74.2 ± 6.8 |
Table 4: Inhibition of Akt Phosphorylation in MDA-MB-468 Cells (4h treatment)
| Compound (at IC50) | Relative p-Akt (Ser473) Level (Normalized to Vehicle) |
| Vehicle Control | 1.00 |
| Derivative A | 0.45 ± 0.05 |
| Derivative B | 0.28 ± 0.03 |
| PI-103 (Positive Control) | 0.15 ± 0.02 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of the this compound derivatives for 72 hours.[7] Include a vehicle control (e.g., DMSO).
-
After the incubation period, remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate at 37°C for 1.5 to 4 hours, until purple formazan crystals are visible.[7][8]
-
Remove the MTT-containing medium.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the compounds at their respective IC50 or 2x IC50 concentrations for 24 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[9]
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.[10][11]
Materials:
-
Propidium Iodide (PI) staining solution (50 µg/mL)[10]
-
RNase A solution (100 µg/mL)[10]
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells and treat with compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.[10][11]
-
Centrifuge the fixed cells and wash twice with PBS.[11]
-
Resuspend the cell pellet in a solution containing PI and RNase A.[10][12]
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
Analyze the samples by flow cytometry, collecting data for at least 10,000 events.[10]
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.
Western Blot for PI3K/Akt Pathway Inhibition
This assay assesses the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[4]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the compounds for a short duration (e.g., 4 hours) to observe direct effects on signaling.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for characterizing this compound derivatives.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory point of the derivatives.
References
- 1. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. static.igem.wiki [static.igem.wiki]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for the Spectroscopic Analysis of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic analysis of the heterocyclic compound 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one, a key scaffold in medicinal chemistry.[1] The protocols outlined below are intended to serve as a standard methodology for the characterization of this and structurally related molecules.
Molecular Structure:
Figure 1. Chemical structure of this compound.
Predicted Spectroscopic Data
Due to the novelty of certain derivatives, complete experimental spectroscopic data for the parent compound this compound is not extensively published. The following tables summarize the predicted data based on the analysis of structurally similar indole alkaloids and heterocyclic systems, as well as established principles of spectroscopic theory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR data are crucial for the structural elucidation of the molecule. The chemical shifts are influenced by the electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | d | 1H | Aromatic H (Indole C7) |
| ~ 7.2 - 7.4 | m | 2H | Aromatic H (Indole C4, C5) |
| ~ 7.0 - 7.1 | t | 1H | Aromatic H (Indole C6) |
| ~ 6.5 | s | 1H | Indole C9-H |
| ~ 4.2 - 4.4 | t | 2H | -N-CH₂- (C3) |
| ~ 3.6 - 3.8 | t | 2H | -CH₂-C=O (C2) |
| ~ 2.0 - 2.5 | s (broad) | 1H | N-H (Amide) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | C=O (Lactam Carbonyl, C1) |
| ~ 135 - 140 | Aromatic C (Indole C7a) |
| ~ 128 - 132 | Aromatic C (Indole C9a) |
| ~ 120 - 125 | Aromatic C (Indole C4, C5, C6) |
| ~ 110 - 115 | Aromatic C (Indole C7) |
| ~ 100 - 105 | Aromatic C (Indole C9) |
| ~ 45 - 50 | -N-CH₂- (C3) |
| ~ 40 - 45 | -CH₂-C=O (C2) |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of key functional groups within the molecule.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Functional Group |
| ~ 3200 - 3400 | Medium, Broad | N-H Stretch (Amide) |
| ~ 3050 - 3150 | Medium | Aromatic C-H Stretch |
| ~ 2850 - 2950 | Medium | Aliphatic C-H Stretch |
| ~ 1650 - 1680 | Strong | C=O Stretch (Lactam)[2][3][4] |
| ~ 1600, 1475 | Medium-Weak | Aromatic C=C Stretch[5][6] |
| ~ 1200 - 1300 | Medium | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 186 | [M]⁺ (Molecular Ion) |
| 157 | [M - CO - H]⁺ |
| 130 | [M - C₂H₂NO]⁺ (Loss of the lactam ring fragment) |
| 117 | Indole fragment |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set the spectral width to 0-12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to 0-200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet.
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., CH₂Cl₂), deposit it on a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and acquire the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range should be 4000-400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the compound (
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.
-
Acquisition:
-
Introduce the sample into the ion source.
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of indole alkaloids often involves characteristic losses of small molecules.[7][8][9]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound such as this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.
Signaling Pathways and Biological Context
Derivatives of the pyrazino[1,2-a]indol-1-one scaffold are known to be pharmacologically active. They are often investigated as kinase inhibitors and central nervous system (CNS) active compounds.[1] The diagram below illustrates a simplified, hypothetical signaling pathway where such a compound might act as a kinase inhibitor, a common mechanism of action for drugs in oncology and inflammatory diseases.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazinoindolone derivative.
References
- 1. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Profiling of Novel 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one scaffold is a promising pharmacophore found in compounds with a wide range of biological activities, including potential as anticancer, anti-infectious, and neuropsychiatric agents.[1] As with any novel chemical series, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for successful drug development. Early-stage pharmacokinetic (PK) profiling helps identify candidates with favorable properties, guides lead optimization, and reduces the likelihood of late-stage failures.
This document provides detailed protocols for essential in vitro and in vivo assays to characterize the pharmacokinetic profile of novel this compound derivatives. It outlines methodologies for assessing metabolic stability, plasma protein binding, and in vivo pharmacokinetic parameters in a rodent model.
Experimental and Data Analysis Workflow
A typical workflow for the pharmacokinetic profiling of a novel compound series involves a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for promising candidates. This ensures that resources are focused on compounds with the highest potential for success.
References
Application Notes and Protocols for High-Throughput Screening of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of chemical libraries based on the 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one scaffold. This versatile heterocyclic core has demonstrated a wide range of biological activities, making it a promising starting point for the discovery of novel therapeutics targeting various diseases, including neurodegenerative disorders and cancer.
Introduction to 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-ones
The this compound scaffold is a privileged structure in medicinal chemistry due to its three-dimensional conformation and the presence of multiple points for chemical diversification. This allows for the generation of large and structurally diverse compound libraries, increasing the probability of identifying "hit" compounds with desired biological activities. The core structure possesses favorable physicochemical properties, suggesting good drug-like potential.
Therapeutic Potential and Biological Targets
Libraries of this compound derivatives have shown inhibitory activity against a variety of biological targets implicated in major diseases. These include:
-
Neurodegenerative Diseases:
-
Cancer:
-
Neuropsychiatric Disorders:
-
5-HT1A Receptor: A subtype of serotonin receptor involved in the modulation of mood and anxiety.[4]
-
Data Presentation: In Vitro Activity of Representative Derivatives
The following tables summarize the in vitro biological data for a selection of this compound derivatives against various targets. This data provides a baseline for hit identification and structure-activity relationship (SAR) studies.
Table 1: Cholinesterase Inhibition and Amyloid-β Aggregation Inhibition [1]
| Compound ID | Substitution Pattern | AChE IC50 (µM) | BuChE IC50 (µM) | Aβ40 Aggregation Inhibition (%) @ 25 µM | Aβ42 Aggregation Inhibition (%) @ 25 µM |
| 5a | 3-Phenyl | > 50 | > 50 | 15.3 | 20.1 |
| 5i | 3-(3,4-Dimethoxyphenyl) | 7.5 | ~15 | 85.0 | 89.5 |
| 5j | 3-(4-Hydroxyphenyl) | 10.2 | 21.0 | 60.2 | 65.7 |
| 5k | 3-(4-Nitrophenyl) | > 50 | > 50 | 10.5 | 12.3 |
Table 2: EGFR and BRAFV600E Kinase Inhibition and Antiproliferative Activity [2][3]
| Compound ID | Substitution Pattern | EGFR IC50 (nM) | BRAFV600E IC50 (nM) | MCF-7 GI50 (nM) | A549 GI50 (nM) |
| 20 | 2-Methyl, 3-(4-chlorophenyl) | 48 | 55 | 51 | 62 |
| 21 | 2-Ethyl, 3-(4-chlorophenyl) | 35 | 45 | 35 | 48 |
| 22 | 2-Propyl, 3-(4-chlorophenyl) | 63 | 51 | 44 | 55 |
| 23 | 2-Methyl, 3-(3,4-dichlorophenyl) | 80 | 100 | 85 | 95 |
| 33 | 2-Ethyl, 3-(3,4-dichlorophenyl) | 90 | 290 | 98 | 110 |
| Erlotinib | (Reference) | 80 | - | - | - |
Table 3: 5-HT1A Receptor Binding Affinity [4]
| Compound ID | Substitution Pattern | 5-HT1A Receptor Ki (nM) |
| 108a | 2-(4-(2-methoxyphenyl)piperazin-1-yl)propyl | 15 |
| 108b | 2-(4-(2-ethoxyphenyl)piperazin-1-yl)propyl | 40 |
Experimental Protocols
Detailed methodologies for the key high-throughput screening assays are provided below. These protocols are designed for 384-well microplate formats but can be adapted to other formats.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.
Materials:
-
Recombinant human Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Positive Control: Donepezil or Galantamine
-
Compound Library in 100% DMSO
-
384-well clear, flat-bottom microplates
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds and controls (dissolved in DMSO) into the wells of a 384-well plate using an acoustic liquid handler or pin tool. The final desired screening concentration is typically 10 µM.
-
Enzyme Addition: Add 10 µL of AChE solution (0.02 U/mL in assay buffer) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate/Chromogen Addition: Add 10 µL of a pre-mixed solution of ATCI (300 µM) and DTNB (200 µM) in assay buffer to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 10 minutes.
-
Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve. Percentage inhibition is calculated relative to the DMSO control wells.
Protocol 2: Amyloid-β (Aβ42) Aggregation Assay (Thioflavin T)
This fluorescence-based assay monitors the aggregation of Aβ42 peptides by measuring the fluorescence enhancement of Thioflavin T (ThT) upon binding to amyloid fibrils.
Materials:
-
Synthetic Aβ42 peptide
-
Thioflavin T (ThT)
-
Assay Buffer: 50 mM Phosphate buffer, 100 mM NaCl, pH 7.4
-
Positive Control: Curcumin or a known Aβ aggregation inhibitor
-
Compound Library in 100% DMSO
-
384-well black, clear-bottom microplates
Procedure:
-
Aβ42 Preparation: Prepare a 100 µM stock solution of Aβ42 in hexafluoroisopropanol (HFIP). Aliquot and evaporate the HFIP to create a peptide film. Resuspend the film in DMSO to a concentration of 2 mM.
-
Compound Plating: Dispense 100 nL of test compounds and controls into the wells of a 384-well plate.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Aβ42 (final concentration 10 µM) and ThT (final concentration 5 µM) in assay buffer.
-
Initiation of Aggregation: Add 20 µL of the reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C with continuous gentle shaking.
-
Fluorescence Reading: Measure the fluorescence intensity (Excitation: 440 nm, Emission: 485 nm) at regular intervals (e.g., every 30 minutes) for up to 24 hours.
-
Data Analysis: Determine the percentage inhibition of aggregation by comparing the fluorescence signal in the presence of test compounds to the DMSO control at a specific time point (e.g., 24 hours).
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Positive Control: Doxorubicin or a relevant cytotoxic agent
-
Compound Library in 100% DMSO
-
384-well clear, flat-bottom microplates
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Add 100 nL of serially diluted test compounds and controls to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 50 µL of Solubilization Solution to each well and incubate for at least 4 hours at room temperature in the dark to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the GI50 (concentration causing 50% growth inhibition) by fitting the dose-response data to a sigmoidal curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Targeted signaling pathways.
Caption: HTS experimental workflow.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The provided application notes and protocols offer a robust framework for the high-throughput screening of compound libraries based on this core structure against a range of validated biological targets. Careful execution of these assays, coupled with rigorous data analysis, will facilitate the identification of potent and selective hit compounds for further optimization in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and SAR investigation of novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as EGFR and BRAFV600E dual inhibitors with potent antiproliferative and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as antiproliferative EGFR and BRAFV600E dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main synthetic strategies for constructing the this compound scaffold include the Pictet-Spengler reaction, cascade addition-cyclization reactions, and other multi-component reactions.[1][2] The Pictet-Spengler reaction, a classic method for forming tetrahydro-β-carbolines and related structures, is a widely employed and versatile approach.[3][4]
Q2: I am experiencing low yields in my synthesis. What are the common contributing factors?
A2: Low yields in the synthesis of this compound can arise from several factors, including:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent are critical and often require empirical optimization.[5][6]
-
Purity of Starting Materials: Impurities in the reactants can lead to the formation of side products, thereby reducing the yield of the desired product.[6]
-
Side Reactions: Competing reaction pathways can consume starting materials and lower the overall yield.
-
Steric Hindrance: Bulky substituents on the starting materials may impede the reaction.[6]
Q3: What are some common side products observed during the synthesis?
A3: A significant side reaction can lead to the formation of a dimer, such as 2-((1H-indol-2-yl)methyl)-3-benzyl-2,3-dihydropyrazino[1,2-a]indol-4(1H)-one, which arises from the aza-Michael addition of the product onto a reactive intermediate.[7] Other potential side reactions include aldol condensation of carbonyl-containing starting materials under acidic conditions.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Suboptimal temperature- Incorrect solvent- Impure starting materials | - Use a fresh, anhydrous catalyst.- Systematically screen a range of temperatures.- Test a variety of solvents with different polarities.- Ensure the purity of all reactants through appropriate purification techniques. |
| Formation of a Major Byproduct | - Aza-Michael addition of the product onto an intermediate- Self-condensation of starting materials | - Adjust the stoichiometry of the reactants.- Modify the reaction conditions (e.g., temperature, catalyst) to favor the desired intramolecular cyclization.- Consider using protecting groups for reactive functionalities. |
| Incomplete Reaction | - Insufficient reaction time- Low reaction temperature | - Extend the reaction time and monitor progress by TLC or LC-MS.- Gradually increase the reaction temperature. |
| Difficulty in Product Purification | - Similar polarity of the product and byproducts | - Employ alternative purification techniques such as preparative HPLC or crystallization.- Modify the workup procedure to remove specific impurities. |
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the impact of different parameters on the reaction yield based on literature data.
Table 1: Effect of Base and Stoichiometry on Yield [7]
| Entry | Base | Equivalents of Amine | Solvent | Temperature (°C) | Time (h) | Yield of Product (%) | Yield of Byproduct (%) |
| 1 | K₂CO₃ | 2 | MeCN | 120 | 23 | 51 | 26 |
| 2 | K₂CO₃ | 3 | MeCN | 120 | 24 | 54 | 20 |
| 3 | K₂CO₃ | 4 | MeCN | 120 | 22 | 58 | 14 |
| 4 | K₂CO₃ | 5 | MeCN | 120 | 18 | 73 | 8 |
| 5 | K₃PO₄ | 2 | MeCN | 120 | 24 | 9 | 5 |
| 6 | Cs₂CO₃ | 2 | MeCN | 120 | 2 | 36 | 21 |
Table 2: Effect of Solvent on Yield [7]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of Product (%) | Yield of Byproduct (%) |
| 1 | MeCN | 120 | 23 | 51 | 26 |
| 2 | DMSO | 120 | 2 | 30 | 6 |
| 3 | DMF | 120 | 0.75 | 39 | 20 |
Experimental Protocols
General Procedure for the Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones[7]
-
In a reaction vessel containing a magnetic stirring bar, dissolve (1H-indol-2-yl)methyl acetate (1.0 equiv.) in anhydrous acetonitrile (MeCN) at room temperature.
-
Add the corresponding α-amino acid methyl ester (2.0-5.0 equiv.) and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Stir the mixture at 120 °C for the specified time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-one.
Mandatory Visualizations
Pictet-Spengler Reaction Mechanism
References
- 1. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pictet-Spengler Reaction Updates Its Habits | MDPI [mdpi.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound?
A1: While specific literature on the purification challenges of this exact molecule is limited, based on structurally related pyrazinoindole and other nitrogen-containing heterocyclic compounds, the primary challenges likely include:
-
Presence of structurally similar impurities: Side-products from the synthesis, such as regioisomers or incompletely cyclized starting materials, can have similar polarities to the target compound, making chromatographic separation difficult.[1]
-
Compound degradation: Indole-based structures can be sensitive to acidic conditions, light, and prolonged exposure to silica gel, potentially leading to the formation of artifacts during purification.[1]
-
Low recovery: The compound may exhibit poor solubility in common chromatography solvents or have a tendency to streak on TLC plates, leading to broad elution profiles and reduced yields.[2]
-
Oiling out during recrystallization: The compound may separate as an oil rather than a crystalline solid, which complicates purification by this method.
Q2: My TLC shows multiple spots close to my product's Rf value. How can I improve the separation during column chromatography?
A2: Co-eluting impurities are a frequent issue. To improve separation, consider the following strategies:
-
Optimize your solvent system:
-
Try different solvent systems: If a standard hexane/ethyl acetate system is not providing adequate separation, switch to a system with different selectivities, such as dichloromethane/methanol or toluene/acetone.[1]
-
Use a shallow gradient: A slow, shallow gradient of the polar solvent during elution can enhance the resolution between closely related compounds.[1]
-
-
Change the stationary phase:
-
Employ high-performance flash chromatography: Automated flash chromatography systems with high-resolution columns can provide superior separation compared to traditional gravity columns.[1]
Q3: My compound seems to be degrading on the silica gel column. What can I do to prevent this?
A3: Degradation on silica gel is often due to its acidic nature.[1] Here are some troubleshooting steps:
-
Deactivate the silica gel: Flush the packed column with your eluent containing 0.5-1% triethylamine before loading your sample. This will neutralize the acidic sites on the silica.[1]
-
Use an alternative stationary phase: As mentioned, neutral or basic alumina can be a good substitute for silica gel for acid-sensitive compounds.[1]
-
Work quickly: Minimize the time your compound spends on the column. Prepare everything in advance and run the chromatography as efficiently as possible.[1]
Q4: I am having trouble getting my compound to crystallize. It keeps oiling out. What should I do?
A4: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Try the following:
-
Use a mixed-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Allow it to cool slowly.[4] Common mixed-solvent systems for similar heterocyclic compounds include ethanol/water and dichloromethane/hexane.[1][5]
-
Lower the crystallization temperature: After slow cooling to room temperature, place the flask in an ice bath or a refrigerator to encourage crystal formation.[5]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is a general protocol that should be optimized for your specific compound and impurity profile.
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system should give your target compound an Rf value of approximately 0.2-0.35.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is flat and free of cracks. Add a thin layer of sand on top to prevent disturbance when adding the eluent.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the appropriate solvent (ideally the eluent or a stronger solvent that is then evaporated).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent system determined from your TLC analysis.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of your compound by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.[5]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the compound decreases.[5]
-
Cooling: To maximize the yield, cool the flask in an ice bath after it has reached room temperature.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Common Solvents for Column Chromatography of Indole Derivatives
| Solvent System | Polarity | Typical Use |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds.[1] |
| Toluene / Acetone | Medium | Alternative selectivity to ester-based systems.[1] |
Table 2: Potential Recrystallization Solvents for Pyrazinoindole Derivatives
| Solvent / System | Type | Comments |
| Ethanol | Protic | Often a good starting point for nitrogen-containing heterocycles.[7] |
| Methanol / Ethyl Acetate | Mixed | Can be effective for compounds of intermediate polarity.[7] |
| Dichloromethane / Hexane | Mixed | Good for less polar compounds.[1] |
| Ethanol / Water | Mixed Protic | Useful for creating a wide polarity range.[1] |
Visualizations
Caption: A general experimental workflow for the purification and analysis.
Caption: A decision tree for troubleshooting common purification problems.
References
Technical Support Center: Overcoming Poor Solubility of Pyrazinoindolone Derivatives in Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on addressing the common challenge of poor aqueous solubility of pyrazinoindolone derivatives during in vitro and in vivo experiments. Below you will find troubleshooting guides and frequently asked questions to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My pyrazinoindolone derivative, which is dissolved in a 100% DMSO stock, precipitates immediately upon dilution into my aqueous assay buffer. Why is this happening?
A1: This is a common phenomenon known as "precipitation upon dilution" or "solvent shifting." While pyrazinoindolone derivatives are often readily soluble in a polar aprotic solvent like DMSO, the rapid change in solvent polarity when diluted into an aqueous buffer can drastically decrease their solubility, causing the compound to crash out of solution. The final concentration in the aqueous medium may have exceeded its thermodynamic solubility limit.
Q2: What is the maximum concentration of DMSO I should use in my assay?
A2: As a general guideline, the final concentration of DMSO in most cell-based and biochemical assays should be kept below 1% (v/v), and ideally below 0.5%. Higher concentrations of DMSO can not only cause your compound to precipitate but may also introduce artifacts by affecting the activity of enzymes or the health of cells, leading to misleading results.
Q3: How does the pH of the assay buffer affect the solubility of my pyrazinoindolone derivative?
A3: The solubility of many kinase inhibitors, a class to which many pyrazinoindolone derivatives belong, is highly pH-dependent, especially for compounds with ionizable functional groups. Many kinase inhibitors are weak bases and tend to be more soluble at a lower pH where they can be protonated. It is crucial to determine the pH-solubility profile of your specific compound to identify the optimal pH for your assay buffer that balances solubility with biological relevance.[1][2][3]
Q4: Can surfactants or cyclodextrins interfere with my assay?
A4: Yes, it is possible. While surfactants and cyclodextrins are powerful tools for enhancing solubility, they can also interfere with some assay formats.[4][5][6] For instance, high concentrations of surfactants can denature proteins or disrupt cell membranes. It is essential to run appropriate vehicle controls containing the same concentration of the solubilizing agent without your test compound to assess any potential assay interference.
Q5: Is it acceptable to use a solution with a visible precipitate in my experiment?
A5: No, it is strongly advised against using a solution with a visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than the intended concentration. This will lead to inaccurate and unreliable data, making it impossible to determine the true potency or effect of your compound.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Observation: A visible precipitate or cloudiness appears as soon as the DMSO stock of the pyrazinoindolone derivative is added to the aqueous assay buffer.
| Potential Cause | Recommended Solution |
| High Supersaturation | Decrease the final concentration of the compound in the assay. |
| Rapid Solvent Shift | Employ a serial dilution strategy. First, create an intermediate dilution of the DMSO stock in a co-solvent like ethanol or polyethylene glycol (PEG), and then add this intermediate dilution to the final aqueous buffer. |
| Low Kinetic Solubility | Increase the mixing energy upon dilution by vortexing or rapid pipetting. Pre-warming the aqueous buffer to the assay temperature (e.g., 37°C) can also help. |
Issue 2: Precipitation Over Time During Incubation
Observation: The solution is initially clear but becomes cloudy or a precipitate forms during the course of the assay incubation.
| Potential Cause | Recommended Solution |
| Thermodynamic Insolubility | The compound's concentration is above its thermodynamic solubility limit at the assay temperature. Lower the final concentration of the compound. |
| Temperature Fluctuations | Ensure that all assay components and the incubator are maintained at a constant and controlled temperature. |
| Compound Instability | The compound may be degrading over time, with the degradation products being less soluble. Assess the compound's stability in the assay buffer over the experiment's time course. If unstable, consider a shorter incubation time. |
| Interaction with Media Components | Components in complex media (e.g., proteins in serum) can sometimes promote precipitation. Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. |
Data Presentation: Solubility Enhancement Strategies
The following tables provide illustrative quantitative data on the potential improvements in aqueous solubility of poorly soluble kinase inhibitors using different formulation strategies. Note: This data is for example purposes, and the actual solubility enhancement for a specific pyrazinoindolone derivative must be determined experimentally.
Table 1: Effect of Co-solvents on Apparent Solubility
| Co-solvent (in water) | Apparent Solubility of a Model Kinase Inhibitor (µM) | Fold Increase |
| 1% DMSO | 5 | - |
| 5% DMSO | 25 | 5 |
| 10% Ethanol | 15 | 3 |
| 20% PEG 400 | 50 | 10 |
Table 2: Effect of Cyclodextrins on Aqueous Solubility
| Cyclodextrin (10 mM) | Apparent Solubility of a Model Kinase Inhibitor (µM) | Fold Increase |
| None (Control) | 2 | - |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 80 | 40 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 150 | 75 |
Table 3: Effect of Surfactants on Aqueous Solubility
| Surfactant | Apparent Solubility of a Model Kinase Inhibitor (µM) | Fold Increase |
| None (Control) | 2 | - |
| 0.01% Tween® 80 | 30 | 15 |
| 0.05% Pluronic® F-68 | 45 | 22.5 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This protocol provides a high-throughput method to estimate the kinetic solubility of a compound.
-
Prepare Compound Stock: Prepare a 10 mM stock solution of the pyrazinoindolone derivative in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock in DMSO.
-
Transfer to Assay Plate: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to a clear-bottom 96-well assay plate.
-
Add Aqueous Buffer: Add the desired aqueous assay buffer (e.g., 198 µL for a 1:100 dilution) to each well.
-
Mix and Incubate: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in absorbance indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
-
Prepare Saturated Solution: Add an excess amount of the solid pyrazinoindolone derivative to a vial containing the desired aqueous buffer.
-
Equilibrate: Tightly seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate Solid from Liquid: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample the Supernatant: Carefully collect an aliquot of the clear supernatant.
-
Dilute and Quantify: Dilute the supernatant with a suitable solvent (to prevent precipitation) and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Replicate: Perform the experiment in at least triplicate to ensure accuracy.
Visualizations
Signaling Pathway
Many pyrazinoindolone derivatives act as kinase inhibitors, often targeting pathways crucial for cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[7][8][9]
Caption: PI3K/Akt/mTOR signaling pathway, a common target for pyrazinoindolone kinase inhibitors.
Experimental Workflow
A systematic approach is crucial for addressing solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - De - Current Medicinal Chemistry [rjsvd.com]
- 8. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioassays, helping you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing variable IC50/EC50 values across experiments. What are the common causes?
Inconsistent IC50 or EC50 values can stem from several factors, ranging from experimental design to the inherent properties of the compounds and biological systems. Common sources of variability include:
-
Cell-based Factors:
-
Cell Line Integrity: Ensure your cell line is free from contamination (especially mycoplasma) and has not undergone significant genetic drift due to high passage numbers.
-
Cell Health and Density: Variations in cell seeding density, confluency, and overall health can significantly impact drug sensitivity.[1] It is crucial to use a consistent cell seeding density and ensure cells are in the exponential growth phase at the time of treatment.
-
-
Compound Handling and Stability:
-
Solubility Issues: Like many indole-based compounds, derivatives of this compound may have limited aqueous solubility. Precipitation of the compound in culture media can lead to inaccurate concentrations and inconsistent results.
-
Compound Degradation: Assess the stability of your compound in the assay medium under experimental conditions (e.g., temperature, light exposure).
-
-
Assay-Specific Variability:
-
Assay Choice: Different viability assays (e.g., MTT, resazurin, ATP-based) measure different cellular parameters and can yield different IC50 values.
-
Reagent Consistency: Batch-to-batch variations in media, serum, and assay reagents can introduce variability.
-
Q2: I am observing high background or false positives in my colorimetric/fluorometric assays (e.g., MTT, Resazurin). Could my compound be interfering with the assay?
Yes, indole-containing compounds can interfere with assays that rely on cellular redox activity. Here's why and how to check for it:
-
Redox Interference: Some compounds can directly reduce the assay substrate (e.g., MTT, resazurin), leading to a false positive signal that can be misinterpreted as increased cell viability.
-
Troubleshooting: To test for interference, run a cell-free control where you incubate your compound with the assay reagent in the culture medium without cells. A change in color or fluorescence indicates direct chemical interference.
Q3: My results for a specific this compound derivative do not align with published data. What should I consider?
Discrepancies between labs are not uncommon and can be due to subtle differences in experimental protocols.[1] Here are some factors to consider:
-
Experimental Conditions: Minor variations in incubation time, serum concentration, and cell passage number can influence cellular responses to a compound.
-
Compound Purity: Ensure the purity of your compound, as impurities could contribute to the observed biological activity.
-
Data Analysis: Different curve-fitting models and software for calculating IC50/EC50 values can produce slightly different results.
Troubleshooting Guides
Problem 1: Compound Precipitation in Cell Culture Media
-
Symptom: Visible precipitate in wells after adding the compound.
-
Potential Causes & Solutions:
-
Poor Aqueous Solubility:
-
Optimize Solvent Concentration: While DMSO is a common solvent, keep the final concentration in your culture medium below 0.5% to avoid cytotoxicity. Always include a vehicle control with the same final DMSO concentration.
-
Test Alternative Solvents: If DMSO is problematic, consider other solvents, but always check their compatibility with your cell line.
-
Serial Dilutions: Prepare serial dilutions of your compound in the cell culture medium immediately before use.
-
-
High Stock Concentration: A very high stock concentration can lead to precipitation upon dilution. Try lowering the stock concentration.
-
Problem 2: Inconsistent Phospho-Akt Signal in Western Blots
-
Symptom: No or weak phospho-Akt (p-Akt) signal, or inconsistent p-Akt levels after treatment with a this compound derivative expected to inhibit the PI3K/Akt pathway.
-
Potential Causes & Solutions:
-
Sample Preparation:
-
Phosphatase Activity: Ensure your lysis buffer contains a fresh cocktail of phosphatase inhibitors to prevent dephosphorylation of your target protein. Keep samples on ice at all times.
-
Protein Loading: Load a sufficient amount of protein (20-40 µg for whole-cell lysates) to detect the target.
-
-
Antibody and Blocking:
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Blocking Agent: For phospho-specific antibodies, use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can increase background.
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Antibody Dilution: Optimize the primary antibody concentration. A concentration that is too low will result in a weak signal, while one that is too high can lead to non-specific bands.
-
-
Stimulation/Inhibition Time:
-
Time Course: Perform a time-course experiment to determine the optimal time point for observing changes in Akt phosphorylation after treatment.
-
-
Data Presentation
The following tables summarize the reported biological activities of various this compound derivatives.
Table 1: Anticancer and Antiviral Activities
| Compound ID | Target/Assay | Cell Line/System | Activity (IC50/EC50) | Reference |
| 3a | EGFR and BRAFV600E inhibitor | MDA-MB-468 (Breast Cancer) | Selective cytotoxicity; synergistic with gefitinib | [2] |
| 3d | EGFR and BRAFV600E inhibitor | MDA-MB-468 (Breast Cancer) | Inhibits Akt phosphorylation | [2] |
| (3S)-3 | Dengue Virus (DENV 1-4) Inhibitor | A549 cells | 0.01 - 0.09 µM | [3] |
| 102a | Influenza PA Endonuclease Inhibitor | In vitro assay | Micromolar IC50 values | [3] |
| 36 | Hepatitis C Virus (HCV) Genotype 1b | Replicon cells | 1.61 µM | [4] |
Table 2: Serotonin Receptor Binding Affinities
| Compound ID | Target Receptor | Binding Affinity (Ki) | Reference |
| 108a | 5-HT1A | 15 nM | [3] |
| 108b | 5-HT1A | 40 nM | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound derivative of interest
-
Cancer cell lines (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-Akt (Ser473)
This protocol is for detecting changes in Akt phosphorylation.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473 and anti-total Akt)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Treat cells with the this compound derivative for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
If necessary, strip the membrane and re-probe with an antibody for total Akt for loading control.
Visualizations
Caption: A logical workflow for troubleshooting variability in bioassays.
Caption: PI3K/Akt signaling pathway and the inhibitory point of action.
Caption: A simplified serotonin receptor signaling pathway.
References
Optimizing reaction conditions for metal-catalyzed pyrazinoindolone synthesis
Technical Support Center: Metal-Catalyzed Pyrazinoindolone Synthesis
This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the metal-catalyzed synthesis of pyrazinoindolones. The following information addresses common experimental challenges to help optimize reaction conditions and improve outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields can stem from several issues ranging from catalyst activity to substrate stability. Consider the following troubleshooting steps:
-
Catalyst Choice and Loading: The choice of metal catalyst (e.g., Palladium, Rhodium, Iridium) and the corresponding ligand is critical. Sterically demanding and electron-rich ligands often stabilize the active catalytic species, preventing decomposition and improving turnover.[1] Systematically screen different catalysts and ligands. Also, verify the catalyst loading; too little may result in an incomplete reaction, while too much can sometimes lead to side product formation.
-
Base and Solvent Selection: The base and solvent system plays a crucial role. A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, organic bases) and solvents (e.g., DMSO, DMF, Toluene) is often necessary to find the optimal combination for your specific substrates.[2] For instance, in some syntheses, K₂CO₃ in DMSO has been shown to be a highly effective combination.[2]
-
Reaction Temperature: Temperature can significantly impact reaction rate and selectivity. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. Monitor the reaction progress at different temperatures to find the optimal balance.
-
Substrate Quality: Ensure the purity of your starting materials. Impurities can poison the catalyst or participate in competing side reactions. Recrystallize or re-purify starting materials if their purity is questionable.
-
Atmosphere Control: Many metal-catalyzed reactions, particularly those involving Palladium(0) species, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) using proper Schlenk techniques or a glovebox.
Q2: I am observing significant amounts of side products. How can I improve the reaction's selectivity?
A2: Side product formation often points to issues with reaction conditions or substrate reactivity.
-
Ligand Modification: The ligand structure directly influences the steric and electronic environment around the metal center. Switching to a bulkier ligand can often suppress undesired reaction pathways by sterically hindering their transition states.
-
Lowering Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired reaction pathway over competing, higher-activation-energy side reactions. This may require longer reaction times.
-
Choice of Precatalyst: The method of generating the active catalyst can be crucial. Using well-defined precatalysts can lead to more controlled and selective reactions compared to in-situ generation from a simple metal salt and ligand, as it can minimize the formation of undesired catalytic species.[1]
Q3: The reaction is not proceeding to completion, and I'm recovering my starting material. What should I do?
A3: Incomplete conversion is a common problem that often relates to catalyst deactivation or suboptimal conditions.
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. This can be caused by impurities (water, oxygen), thermal decomposition, or inhibitory effects from substrates or products. Adding a fresh portion of the catalyst mid-reaction or using a more robust catalyst system can help.
-
Insufficient Reaction Time or Temperature: Monitor the reaction over a longer period using TLC or LC-MS to confirm if it has truly stalled or is just slow. A modest increase in temperature can also overcome activation energy barriers.[3]
-
Reagent Stoichiometry: Double-check the stoichiometry of your reagents. An incorrect ratio of reactants or base can lead to an incomplete reaction.
Q4: How do different substituents on the indole ring affect the reaction?
A4: The electronic nature of substituents on the indole core can significantly influence the reaction's success. Both electron-donating and electron-withdrawing groups are generally well-tolerated in many modern catalytic systems for pyrazinoindolone synthesis.[2] However, very strong electron-withdrawing groups may deactivate the system towards certain C-H activation or cross-coupling steps, while certain electron-donating groups might coordinate to the metal center, inhibiting catalysis. If you suspect a substituent effect, it may be necessary to re-optimize the reaction conditions (e.g., by choosing a more electron-rich ligand or a different catalyst).
Troubleshooting Guide: A Summary Table
| Issue | Potential Cause | Recommended Action |
| Low Yield | Suboptimal catalyst, base, or solvent. | Screen a matrix of catalysts, ligands, bases, and solvents. |
| Low reaction temperature. | Gradually increase the temperature while monitoring for side products. | |
| Impure starting materials. | Re-purify all reagents and ensure solvent is anhydrous. | |
| Side Product Formation | Non-selective catalyst. | Switch to a ligand with different steric or electronic properties. |
| Reaction temperature is too high. | Lower the reaction temperature, even if it extends the reaction time. | |
| Incomplete Reaction | Catalyst deactivation. | Use an inert atmosphere; consider adding a second portion of catalyst. |
| Insufficient time or temperature. | Monitor the reaction for an extended period; cautiously increase temperature. | |
| No Reaction | Incorrect reaction conditions. | Verify catalyst, ligand, base, and solvent choices against literature precedents. |
| Inactive catalyst. | Use a fresh bottle of catalyst/precatalyst.[1] |
Key Experimental Protocol: Representative Pd-Catalyzed Synthesis
This protocol is a generalized example. Specific amounts, temperatures, and times must be optimized for each unique substrate combination.
-
Reaction Setup: To an oven-dried Schlenk flask, add the indole-based starting material (1.0 mmol), the coupling partner (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.5 mmol) and the anhydrous solvent (e.g., DMSO, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the pyrazinoindolone product.
Visual Guides
Catalytic Cycle and Workflow
The following diagrams illustrate the conceptual steps in a metal-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle and experimental workflow.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing common experimental issues.
Caption: A decision tree for troubleshooting pyrazinoindolone synthesis.
References
Technical Support Center: Synthesis of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one. This resource addresses common side reactions and other experimental challenges to help optimize the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method for the synthesis of the pyrazino[1,2-a]indole core is through a Pictet-Spengler type reaction. This involves the condensation of an indole-containing amine with an aldehyde or ketone, followed by cyclization. Variations of this method, including intramolecular cyclizations of appropriately substituted indole derivatives, are also widely used.[1][2]
Q2: What are the critical parameters to control during the synthesis to minimize side reactions?
Several factors can significantly influence the outcome of the synthesis. These include the choice of solvent, base, and reaction temperature, as well as the concentration of reactants. The purity of the starting materials is also crucial, as impurities can lead to the formation of undesired byproducts. Careful monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
Q3: I am observing a significant amount of a major byproduct in my reaction. What could it be?
In syntheses involving the reaction of indole-2-ylmethyl acetates with α-amino acid esters, a significant side product has been identified as a dimer-like structure. For example, in the synthesis of a related pyrazino[1,2-a]indol-4(1H)-one, the formation of 2-((1H-indol-2-yl)methyl)-3-benzyl-2,3-dihydropyrazino[1,2-a]indol-4(1H)-one was observed.[3] This is believed to occur via an aza-Michael addition of the desired product onto a reactive 2-alkylideneindolenine intermediate.
Q4: How can I purify the desired this compound from the side products?
Standard chromatographic techniques are typically effective for the purification of the target compound. Column chromatography using silica gel with a suitable solvent system (e.g., gradients of ethyl acetate in cyclohexane or hexane) is a common method. The choice of the solvent system will depend on the specific polarity of the target molecule and the impurities present. Recrystallization can also be an effective purification method if a suitable solvent is found.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield of the Desired Product | - Suboptimal reaction conditions (temperature, time, concentration).- Incomplete reaction.- Degradation of starting materials or product.- Formation of multiple side products. | - Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants. Lowering the temperature may sometimes favor the desired product.- Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product and byproducts to determine the optimal reaction time.- Ensure Purity of Reagents: Use purified starting materials and dry solvents to minimize side reactions.- Choice of Catalyst/Base: The selection of the acid or base catalyst is critical and may need to be optimized for the specific substrates. |
| Formation of a Major Side Product (Dimer-like structure) | The desired product may be reacting with the reactive 2-alkylideneindolenine intermediate.[3] | - Adjust Stoichiometry: Increasing the equivalents of the amino acid ester relative to the indole-2-ylmethyl acetate may favor the formation of the desired product over the side product.- Dilution: Running the reaction at a lower concentration might disfavor the bimolecular side reaction. |
| Multiple Spots on TLC (Indication of several side products) | - Impure Starting Materials: Impurities in the starting materials can lead to a variety of side reactions.- Reaction Temperature Too High: Higher temperatures can lead to decomposition and the formation of multiple byproducts.- Incorrect Catalyst/Base: An inappropriate catalyst or base can promote undesired reaction pathways. | - Purify Starting Materials: Ensure the purity of all reagents before use.- Lower Reaction Temperature: Attempt the reaction at a lower temperature to improve selectivity.- Screen Catalysts/Bases: Experiment with different acid or base catalysts to find one that selectively promotes the desired reaction. |
| Difficulty in Product Isolation/Purification | - Similar Polarity of Product and Byproducts: The desired product and major side products may have very similar polarities, making chromatographic separation challenging.- Product Instability: The product may be unstable on the silica gel column. | - Optimize Chromatography: Experiment with different solvent systems and gradients for column chromatography. Consider using a different stationary phase if silica gel is not effective.- Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent or solvent mixture.- Alternative Purification Methods: Consider other techniques such as preparative TLC or HPLC if standard column chromatography fails. |
Quantitative Data on Side Product Formation
The following table summarizes the influence of reaction conditions on the yield of the desired product (a 3-benzyl-2,3-dihydropyrazino[1,2-a]indol-4(1H)-one, compound 5a ) and a major side product (compound 8a ) in a related synthesis.[3] This data illustrates how changes in solvent, base, and stoichiometry can impact the product distribution.
| Entry | Solvent | Base | Equivalents of Amino Acid Ester | Reaction Time (h) | Yield of 5a (%) | Yield of 8a (%) |
| 1 | MeCN | K₂CO₃ | 2 | 23 | 51 | 26 |
| 2 | MeCN | K₂CO₃ | 2 | 0.25 (MW) | 54 | 25 |
| 3 | MeCN | K₂CO₃ | 2 | 32 | 34 | 16 |
| 4 | DMSO | K₂CO₃ | 2 | 2 | 30 | 6 |
| 5 | DMF | K₂CO₃ | 2 | 0.75 | 39 | 20 |
| 6 | MeCN | Cs₂CO₃ | 2 | 2 | 36 | 21 |
| 7 | MeCN | K₂CO₃ | 5 | 18 | 73 | 8 |
Data adapted from a study on a similar pyrazino[1,2-a]indol-4(1H)-one system.[3] "MW" indicates microwave irradiation.
Experimental Protocols
The following is a representative protocol for a key step in the synthesis of a pyrazino[1,2-a]indole scaffold, based on common literature procedures. Note that specific conditions may need to be optimized for the synthesis of this compound.
Representative Protocol: Cyclization to form the Pyrazino[1,2-a]indolone Ring
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Starting Material Preparation: Prepare the necessary precursor, such as an N-substituted indole-2-carboxamide or a related derivative. For example, 1-(2-aminoethyl)-1H-indole-2-carboxylic acid or its ester derivative.
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Reaction Setup: To a solution of the indole precursor in a suitable solvent (e.g., acetonitrile, DMF, or toluene), add a base (e.g., K₂CO₃, Cs₂CO₃) or an acid catalyst (e.g., p-toluenesulfonic acid), depending on the specific intramolecular cyclization strategy.
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Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane), washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
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Characterization: Confirm the structure of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Pathway and Side Reaction
Caption: Main and side reaction pathways in the synthesis.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
Enhancing the stability of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo stability of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in a biological system?
A1: The primary stability concerns for this heterocyclic compound in vivo stem from its indole core and the pyrazinone ring. The indole nucleus is susceptible to oxidation, while the lactam (amide) bond in the pyrazinone ring can be prone to hydrolysis, especially under enzymatic conditions in the body. Metabolic instability, such as first-pass metabolism in the liver, is also a significant consideration.[1]
Q2: What are the initial indicators of compound degradation in my formulation or in vitro samples?
A2: Early signs of degradation for your this compound samples can include:
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A noticeable change in the color of the solid compound or solution, often to a yellow or brownish hue.[1]
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Precipitation or altered solubility characteristics.[1]
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The emergence of new peaks or a reduction in the area of the primary peak when analyzed by High-Performance Liquid Chromatography (HPLC).[1]
Q3: How does pH affect the stability of this compound?
A3: The stability of indole-containing compounds is often pH-dependent. In acidic conditions, the indole ring can be susceptible to polymerization or degradation. Conversely, under neutral to alkaline conditions, the unprotonated form may be more vulnerable to oxidation.[1] It is critical to experimentally determine the optimal pH for the stability of your specific derivative.
Q4: What are the most effective strategies to improve the in vivo stability of this compound?
A4: Several strategies can be employed to enhance the in vivo stability of this compound:
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Formulation with Stabilizing Excipients: The use of antioxidants (like butylated hydroxytoluene or ascorbic acid), chelating agents, and appropriate buffering agents can significantly mitigate degradation.[1][2]
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Prodrug Approach: Chemical modification of labile functional groups to create a prodrug can protect the compound from premature degradation. The active compound is then released in vivo through enzymatic or chemical cleavage.[1]
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Nano-formulations: Encapsulating the compound within nanoparticles can shield it from the harsh in vivo environment, improving its stability and pharmacokinetic profile.[1]
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Lyophilization: For solid formulations, freeze-drying can enhance stability by removing water, which can be a reactant in hydrolytic degradation.[1]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Rapid loss of compound in plasma samples. | Metabolic instability (e.g., first-pass metabolism) or chemical instability in the biological matrix. | 1. Investigate Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes (S9 fractions) to identify major metabolites and metabolic hotspots on the molecule.[3] 2. Prodrug Strategy: Consider derivatizing metabolically labile sites to create a more stable prodrug.[1] 3. Formulation Optimization: Re-evaluate the formulation's pH and excipients to ensure they are optimized for stability in a biological matrix.[1] |
| Discoloration of the dosing solution upon storage. | Oxidation of the indole ring. | 1. Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).[2] 2. Antioxidants: Add a suitable antioxidant to the formulation.[2] 3. Light Protection: Store the solution in amber vials or otherwise protect it from light.[1] |
| Precipitation of the compound in the formulation. | Poor solubility, pH-dependent solubility, or degradation to a less soluble product. | 1. Optimize pH and Use Co-solvents: Determine the pH of maximum solubility. If compatible with the in vivo model, consider using co-solvents like propylene glycol or ethanol.[1] 2. Solubilizing Excipients: Employ solubilizing agents such as cyclodextrins.[2] |
| Inconsistent results between experiments. | Degradation of stock solutions or instability in the assay medium. | 1. Stock Solution Storage: Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[2] 2. Fresh Preparations: Prepare working solutions fresh for each experiment from a stable stock. 3. Monitor with HPLC: Regularly check the purity of stock and working solutions by HPLC.[1] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC method for monitoring the stability of this compound.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 280 nm.[1]
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Injection Volume: 10 µL.
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Sample Preparation: Dilute the sample to an appropriate concentration with the initial mobile phase composition.
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Analysis: Inject the sample and integrate the peak area for the parent compound and any new peaks that appear over time. The percentage of the remaining compound can be calculated relative to a time-zero sample.[1]
Protocol 2: Forced Degradation Study
Forced degradation studies are crucial for understanding potential degradation pathways and for developing a stability-indicating analytical method.[1]
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Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile.
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Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: Incubate the compound in 3% hydrogen peroxide at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
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Analysis: Analyze the stressed samples by the developed HPLC method to identify and quantify any degradation products.
Visualizations
Caption: Troubleshooting workflow for in vivo instability.
Caption: Potential degradation pathways.
References
Addressing cytotoxicity of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one in non-target cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one and its derivatives in non-target cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our non-cancerous cell line with this compound. What are the potential off-target mechanisms?
A1: While specific off-target effects of the parent compound this compound are not extensively documented in publicly available literature, studies on its derivatives provide insights into potential mechanisms. Derivatives of this compound have been shown to interact with serotonin receptors, specifically 5-HT1A and 5-HT2A receptors.[1] Off-target activity at these receptors could trigger unintended signaling cascades in certain non-target cells. Additionally, some pyrazinoindolone derivatives have been observed to inhibit the EGFR and Akt signaling pathways, which are crucial for cell survival and proliferation.[1]
Q2: Is there any evidence for the safety of this compound in non-target cells?
A2: Direct and extensive safety data on the parent compound in a wide range of non-target cells is limited. However, a study on a library of related pyrazinoindolone derivatives found them to be nontoxic to human mammary gland epithelial cells, a non-cancerous cell line.[1] This suggests that the core pyrazinoindolone scaffold may have a favorable safety profile in certain normal tissues. However, it is crucial to experimentally determine the cytotoxicity of this compound in the specific non-target cell line used in your research.
Q3: How can we mitigate the observed cytotoxicity in our non-target cells?
A3: Mitigating off-target cytotoxicity can be approached in several ways:
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Dose-Response Analysis: Carefully determine the therapeutic window of the compound. A thorough dose-response study will help identify a concentration that is effective against the target cells while minimizing toxicity in non-target cells.
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Structural Modification: If off-target effects are significant, medicinal chemistry efforts can be directed towards modifying the structure of the compound to reduce its affinity for off-target receptors like 5-HT1A/2A, while retaining its desired activity.
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Selective Delivery Systems: For in vivo studies, consider nanoparticle-based drug delivery systems or antibody-drug conjugates to specifically target the compound to the desired cells or tissues, thereby reducing systemic exposure and off-target effects.
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Combination Therapy: Investigate the use of your compound in combination with other agents. This might allow for a lower, less toxic dose of your compound to be used while achieving the desired therapeutic effect.
Troubleshooting Guide: Unexpected Cytotoxicity
| Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity at low concentrations in non-target cells | Off-target activity: The compound may be interacting with unintended cellular targets crucial for the survival of the non-target cells. | 1. Literature Review: Search for known off-targets of similar chemical scaffolds. 2. Target Deconvolution Studies: Employ techniques like chemical proteomics or affinity chromatography to identify binding partners of your compound. 3. Pathway Analysis: Investigate which signaling pathways are affected in the non-target cells upon treatment. |
| Inconsistent cytotoxicity results between experiments | Compound Stability/Solubility: The compound may be degrading or precipitating in the culture medium. | 1. Check Solubility: Determine the solubility of your compound in the experimental medium. 2. Fresh Preparations: Always use freshly prepared solutions of the compound. 3. Vehicle Control: Ensure the solvent used to dissolve the compound (e.g., DMSO) is at a non-toxic concentration and is consistent across all experiments. |
| Cell-line specific cytotoxicity | Differential Expression of Off-Targets: The non-target cell line may express higher levels of an off-target protein compared to other cell lines. | 1. Expression Analysis: Use techniques like Western Blot or qPCR to compare the expression levels of suspected off-target proteins (e.g., 5-HT receptors, EGFR) between sensitive and resistant non-target cell lines. |
Quantitative Data on Related Compounds
| Compound Class | Cell Line | Assay Type | IC50 / Activity | Reference |
| Pyrazino[1,2-a]indol-1(2H)-one Derivatives | Not Available | Not Available | Not Available | N/A |
| Pyrazinoindoles | K562 (Leukemia) | Not Specified | 0.07 µM (for compound 49a) | [1] |
| Pyrazinoindoles | L1210, FM3A, Molt/4, CEM, HeLa | Not Specified | > 20 µM (for compound 49a) | [1] |
| Pyrazinoindolones | Human Mammary Gland Epithelial Cells | Not Specified | Nontoxic (for compounds 85) | [1] |
| 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives | NCI-H2030 (NSCLC) | XTT Assay | > 30 µM (for compounds 39 and 45) | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol outlines the determination of the cytotoxic effect of this compound on a non-target cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
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Non-target cell line of interest
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Complete cell culture medium
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This compound
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Dimethyl sulfoxide (DMSO)
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MTT solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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96-well plates
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Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding: Seed the non-target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Compound Treatment:
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Prepare a stock solution of this compound in DMSO.
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Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
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Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with medium alone (blank) and medium with DMSO (vehicle control).
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Incubate the plate for 24, 48, or 72 hours.
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MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
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Data Analysis:
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Subtract the absorbance of the blank wells from all other readings.
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Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
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Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
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Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be affected by this compound or its derivatives, leading to off-target cytotoxicity.
Disclaimer: This information is intended for research purposes only and should not be considered as a definitive guide for clinical applications. Researchers should conduct their own validation experiments.
References
Improving the selectivity of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one kinase inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on improving the selectivity of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one based kinase inhibitors. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows potent activity against my target kinase but has significant off-target effects. What are the general strategies to improve selectivity?
A1: Improving kinase inhibitor selectivity is a common challenge due to the highly conserved nature of the ATP-binding pocket across the kinome. Key strategies include:
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Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and assess the impact on both on-target potency and off-target activity. This can help identify key pharmacophores and regions of the molecule that can be modified to enhance selectivity.
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Targeting Less Conserved Regions: Design modifications that allow the inhibitor to interact with less conserved regions of the kinase, such as the solvent-exposed region or allosteric sites.
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Exploiting Conformational Differences: Design inhibitors that selectively bind to a specific conformational state (e.g., DFG-in or DFG-out) of the target kinase that is less prevalent in off-target kinases.
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Computational Modeling: Utilize molecular docking and other in silico methods to predict the binding modes of your inhibitors to both the target and off-target kinases. This can guide the design of more selective compounds.
Q2: What are the most common off-target kinases observed for scaffolds structurally related to this compound?
A2: Based on studies of structurally similar compounds, such as 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-ones, off-target activity is often observed against other members of the same kinase family or kinases with similar ATP-binding site topologies. For example, inhibitors targeting MKK4 have shown cross-reactivity with RSK family kinases (RSK2, RSK3, RSK4), PLK2, PLK3, and NLK.[1] It is crucial to perform broad kinome profiling to identify the specific off-target liabilities of your compound series.
Q3: How can I quantitatively measure the selectivity of my inhibitors?
A3: Several metrics can be used to quantify inhibitor selectivity:
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Selectivity Index (SI): The ratio of the IC50 or Ki value for an off-target kinase to the IC50 or Ki value for the on-target kinase. A higher SI value indicates greater selectivity.
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Selectivity Score (S-score): This score is calculated based on the number of kinases inhibited above a certain threshold at a specific inhibitor concentration in a kinase panel screen. A lower S-score generally indicates higher selectivity. For example, a selectivity score (S(10)) of 0.08 for a compound profiled against 451 kinases represents a relatively high degree of selectivity.
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Gini Coefficient: A measure of the inequality of inhibitor binding across the kinome, providing a single value to represent selectivity.
Troubleshooting Guides
Issue 1: High Off-Target Activity in Kinome Scans
Symptoms:
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Your lead compound inhibits multiple kinases with high potency in a broad kinase panel (e.g., KINOMEScan).
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The selectivity score is high, indicating promiscuous binding.
Possible Causes:
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The inhibitor primarily interacts with highly conserved residues in the ATP-binding pocket.
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The inhibitor is a "scaffold-hopper" and fits into the binding sites of multiple kinases.
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The inhibitor concentration used in the screen is too high, leading to the detection of weak, non-specific binding.
Troubleshooting Steps:
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Analyze Binding Mode:
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If a crystal structure of your inhibitor bound to the target kinase is available, analyze the key interactions.
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If not, use molecular docking to predict the binding pose.
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Identify interactions with conserved residues and regions where modifications could introduce selectivity.
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Structure-Based Drug Design (SBDD):
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Introduce Steric Hindrance: Add bulky substituents to your inhibitor that are tolerated by the target kinase but clash with the binding sites of off-target kinases.
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Exploit Unique Pockets: Modify the inhibitor to extend into less conserved pockets or sub-pockets of the target kinase.
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Vary Substituents: Systematically alter substituents on the core scaffold. For example, in the structurally related 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one series, modifying the phenol moiety and the alkyl chain length significantly impacted selectivity.[1]
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Perform Dose-Response Profiling:
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Conduct follow-up kinase profiling at multiple concentrations to confirm off-target hits and determine their IC50 values. This helps distinguish potent off-target interactions from weak, non-specific binding.
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Issue 2: Inconsistent or Poor Selectivity Data
Symptoms:
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High variability in IC50 values between experimental repeats.
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Discrepancies between biochemical and cell-based assay results.
Possible Causes:
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Assay artifacts (e.g., compound aggregation, interference with detection reagents).
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Poor compound solubility.
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Differences in ATP concentration between assays.
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Cellular factors (e.g., cell permeability, efflux pumps, metabolism).
Troubleshooting Steps:
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Rule out Assay Artifacts:
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Perform control experiments to check for compound interference with the assay format (e.g., luminescence, fluorescence).
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Include detergents like Triton X-100 in your assay buffer to mitigate compound aggregation.
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Assess Physicochemical Properties:
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Measure the solubility of your compounds in the assay buffer.
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Ensure complete dissolution before performing the assay.
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Standardize Assay Conditions:
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Use an ATP concentration close to the Km value of the target kinase for biochemical assays. Be aware that cellular ATP concentrations are much higher, which can affect inhibitor potency in cell-based assays.
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Confirm Target Engagement in Cells:
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Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your compound is binding to the intended target in a cellular context.
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Quantitative Data Summary
The following tables summarize selectivity data for compounds structurally related to the this compound scaffold. This data can guide SAR studies to improve selectivity.
Table 1: Kinase Selectivity Profile of a 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor (Compound 39) and a Less Selective Precursor (BI-D1870). [1]
| Kinase Target | Compound 39 IC50 (nM) | BI-D1870 IC50 (nM) |
| MKK4 (Target) | 78 | ~200 |
| RSK4 | 2920 | Not Reported |
| NLK | 977 | Not Reported |
| PLK2 (SNK) | 1544 | Not Reported |
Selectivity Score (S(10) at 1 µM): Compound 39 = 0.009; BI-D1870 = 0.076.[1]
Table 2: Structure-Activity Relationship (SAR) for MKK4 Inhibition in the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one Series. [1]
| Compound | R-Group Modification | MKK4 IC50 (nM) | RSK4 IC50 (nM) |
| 37 | Cyclohexyl + Tetrafluorophenol | 37 | 84 |
| 28 | Cyclohexyl + Difluorophenol (varied alkyl chain) | 99 | Not Reported |
| 29 | Methylcyclopropyl + Difluorophenol | 641 | 305 |
| 14 | Isopropyl + Monofluorophenol | 911 | Not Reported |
| 11 | Isopropyl + No Phenol | 9380 | Not Reported |
| 12 | Isopropyl + Phenol | 58900 | Not Reported |
Experimental Protocols
A crucial step in improving inhibitor selectivity is accurate and robust measurement of kinase activity. Below is a generalized protocol for an in vitro kinase assay.
Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the IC50 of a test compound against a specific kinase.
Materials:
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Purified recombinant kinase
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Kinase-specific substrate
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Test compound (serially diluted in DMSO)
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ATP
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Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
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ADP-Glo™ Kinase Assay Kit (Promega)
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White, opaque 384-well plates
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Plate reader capable of luminescence detection
Procedure:
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Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations in the assay.
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Reaction Setup:
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Add 2.5 µL of test compound or DMSO (for controls) to the wells of a 384-well plate.
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Add 5 µL of a 2X kinase/substrate mixture to each well.
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Initiate the reaction by adding 2.5 µL of 4X ATP solution. The final reaction volume is 10 µL.
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Incubation: Incubate the plate at room temperature for 60 minutes.
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ADP Detection:
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Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
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Incubate for 40 minutes at room temperature.
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ATP Detection:
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Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce luminescence.
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Incubate for 30 minutes at room temperature.
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Data Acquisition: Measure luminescence using a plate reader.
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Data Analysis:
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Subtract background luminescence (no enzyme control).
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Normalize the data to the positive (DMSO only) and negative (no ATP) controls.
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Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
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Visualizations
Caption: Workflow for improving kinase inhibitor selectivity.
Caption: Troubleshooting poor kinase inhibitor selectivity.
Caption: Inhibition of the MAPK signaling pathway.
References
Technical Support Center: Enhancing Blood-Brain Barrier Permeability of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying the 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one scaffold to improve its penetration across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are the initial physicochemical properties of the parent this compound scaffold that I should consider for BBB penetration?
A1: The parent scaffold has several favorable characteristics for BBB penetration, but also areas for optimization. Key properties of the unsubstituted compound are summarized below. A low molecular weight and a moderate lipophilicity (XLogP3) are good starting points. However, the polar surface area (PSA) could be a target for reduction to improve passive diffusion across the BBB.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 186.21 g/mol | Favorable (< 400-500 Da) |
| XLogP3 | 1.3 | Moderately lipophilic, may require optimization |
| Polar Surface Area (PSA) | 34 Ų | Favorable (< 90 Ų) |
| Hydrogen Bond Donors | 1 | Favorable (≤ 3) |
| Hydrogen Bond Acceptors | 2 | Favorable (≤ 5) |
| Rotatable Bonds | 0 | Favorable (low, indicating rigidity) |
Q2: My this compound derivative shows poor brain-to-plasma ratio (Kp). What are the likely reasons?
A2: A low Kp value for your compound can be attributed to several factors:
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Low Passive Permeability: The compound's physicochemical properties may not be optimal for passive diffusion across the BBB. This could be due to high polarity (low LogP), a large polar surface area (PSA > 90 Ų), or a high number of hydrogen bond donors/acceptors.
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Active Efflux: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp). Indole alkaloids and related structures have been shown to interact with P-gp.[2][3][4]
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High Plasma Protein Binding: Extensive binding to plasma proteins like albumin reduces the free fraction of the drug available to cross the BBB.
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Rapid Metabolism: The compound might be quickly metabolized in the periphery, leading to lower concentrations in the blood available for brain entry.
Q3: How can I structurally modify the this compound core to improve its BBB penetration?
A3: Several medicinal chemistry strategies can be employed to enhance the BBB penetration of your lead compound. These modifications aim to optimize the physicochemical properties that govern passive diffusion and reduce recognition by efflux transporters.
Table 2: Strategies for Structural Modification and Their Rationale
| Modification Strategy | Rationale | Example from Similar Scaffolds |
| Increase Lipophilicity (LogP) | Enhance partitioning into the lipid membranes of the BBB endothelial cells. Aim for a LogP in the range of 1.5-3.5. | Introduction of small alkyl or lipophilic aromatic groups on the pyrazino or indole ring. For instance, a 3-phenyl substitution on a pyrazino[1,2-a]indol-1(2H)-one core has shown good permeability.[5] |
| Reduce Polar Surface Area (PSA) | Decrease the desolvation energy required for the molecule to enter the lipid bilayer. Aim for a PSA < 90 Ų. | Masking polar groups like N-H or C=O through bioisosteric replacement or strategic placement of non-polar substituents. |
| Decrease Hydrogen Bonding Capacity | Reduce interactions with water, facilitating entry into the lipophilic BBB. Aim for ≤ 3 hydrogen bond donors and ≤ 5 acceptors. | Alkylation of the indole nitrogen or substitution of hydrogen bond donating groups with non-donating isosteres. |
| Increase Molecular Rigidity | A more rigid structure can have a more favorable entropy for membrane crossing. | Introduction of cyclic structures or double/triple bonds to limit the number of rotatable bonds. |
| Modulate pKa | Control the ionization state at physiological pH (7.4). The neutral form of a molecule is generally more permeable. | Introduction of electron-withdrawing or -donating groups to alter the basicity of nitrogen atoms. |
| Avoid P-gp Recognition Motifs | Reduce active efflux from the brain. | Strategic placement of bulky groups or modification of hydrogen bonding patterns that are recognized by P-gp. N-alkylation of indole alkaloids has been shown to modulate P-gp inhibition.[6] |
A recent study on 3-phenylpyrazino[1,2-a]indol-1(2H)-one derivatives demonstrated that substitution on the phenyl ring can influence BBB permeability as predicted by the PAMPA assay.
Table 3: PAMPA-BBB Permeability of Substituted 3-Phenylpyrazino[1,2-a]indol-1(2H)-ones [5]
| Compound | Substitution on 3-phenyl ring | Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Penetration |
| 5a | 4-methoxy | 6.20 | High |
| 5i | 3,4-dimethoxy | 2.25 | Moderate |
Note: Generally, compounds with Pe > 4.0 x 10⁻⁶ cm/s are considered to have high BBB permeability, while those with Pe < 2.0 x 10⁻⁶ cm/s are considered to have low permeability in the PAMPA-BBB assay.[7]
Troubleshooting Guides
Issue 1: My compound has a favorable LogP and PSA, but still shows low brain penetration in vivo.
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Possible Cause: Active efflux by P-glycoprotein (P-gp) or other transporters.
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Troubleshooting Steps:
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Perform an in vitro efflux assay: Use the MDCK-MDR1 permeability assay to determine if your compound is a P-gp substrate. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
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Co-administration with a P-gp inhibitor: In your in vivo studies, co-administer your compound with a known P-gp inhibitor (e.g., verapamil, elacridar). A significant increase in the brain-to-plasma ratio in the presence of the inhibitor would confirm P-gp mediated efflux.
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Structural modifications: Refer to Table 2 for strategies to design analogs that are less likely to be P-gp substrates.
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Issue 2: The results from my PAMPA-BBB assay are inconsistent or show poor correlation with in vivo data.
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Possible Cause: The PAMPA assay only models passive diffusion and does not account for active transport or metabolism. Additionally, assay conditions can significantly impact the results.
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Troubleshooting Steps:
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Optimize PAMPA conditions: Ensure consistent assay parameters such as incubation time, temperature, and lipid composition.[8] The use of different lipid compositions (e.g., porcine brain polar lipid extract) can better mimic the BBB.
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Assess compound stability: Verify that your compound is stable in the assay buffer and does not degrade during the incubation period.
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Measure membrane retention: High membrane retention can lead to an underestimation of permeability. Quantify the amount of compound remaining in the artificial membrane.
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Complement with cell-based assays: Use a cell-based model like the MDCK-MDR1 or hCMEC/D3 assay to get a more comprehensive picture that includes potential transporter interactions.
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Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol provides a general procedure for assessing the passive permeability of a compound across an artificial membrane mimicking the BBB.
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Preparation of the Artificial Membrane:
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Prepare a solution of a brain lipid mixture (e.g., porcine brain polar lipid extract) in an organic solvent like dodecane.
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Carefully coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate, leaving a lipid layer.
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-
Preparation of Solutions:
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Dissolve the test compound in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM. The final DMSO concentration should be kept low (<1%).
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Fill the wells of a 96-well acceptor plate with the same buffer.
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-
Permeability Assay:
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Add the test compound solution to the donor plate wells.
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Place the donor plate on top of the acceptor plate, forming a "sandwich".
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Incubate the plate assembly at room temperature or 37°C for a defined period (e.g., 4-18 hours) with gentle shaking.
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Quantification:
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After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
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-
Calculation of Permeability Coefficient (Pe):
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The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca * (Vd + Va)) / (C0 * Vd)) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, Ca is the concentration in the acceptor well, and C0 is the initial concentration in the donor well.
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Protocol 2: MDCK-MDR1 Permeability Assay for P-gp Substrate Identification
This assay determines if a compound is a substrate of the human P-gp efflux transporter.
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Cell Culture:
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Culture MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) and wild-type MDCK cells on permeable Transwell® inserts for 4-7 days to form confluent monolayers.
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-
Monolayer Integrity Check:
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Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value indicates tight junction formation.
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Perform a Lucifer yellow permeability assay to check for paracellular leakage.
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Bidirectional Transport Study:
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Apical-to-Basolateral (A-B) Transport: Add the test compound (typically at 1-10 µM) to the apical (upper) chamber.
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Basolateral-to-Apical (B-A) Transport: Add the test compound to the basolateral (lower) chamber.
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Incubate at 37°C for a specified time (e.g., 60-120 minutes).
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Sample Analysis:
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At the end of the incubation, collect samples from both the apical and basolateral chambers.
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Quantify the concentration of the test compound in the samples using LC-MS/MS.
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Data Analysis:
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Calculate the apparent permeability coefficient (Papp) for both the A-B and B-A directions.
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Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
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An ER ≥ 2 suggests that the compound is a substrate for P-gp.[9]
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Protocol 3: In Situ Brain Perfusion in Rats
This in vivo technique provides a robust measure of brain uptake.
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Animal Preparation:
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Anesthetize the rat (e.g., with pentobarbital).
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Expose the common carotid arteries.
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Perfusion Setup:
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Prepare a perfusion fluid containing the test compound in a suitable buffer (e.g., Ringer's solution).
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Cannulate the lingual artery and retrogradely infuse the perfusion fluid into the carotid artery at a constant flow rate.
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Perfusion:
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Perfuse for a short duration (e.g., 30-120 seconds).
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At the end of the perfusion, decapitate the animal and collect the brain.
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Sample Processing and Analysis:
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Homogenize the brain tissue.
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Extract the compound from the brain homogenate and the perfusion fluid.
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Quantify the concentration of the compound in both samples using LC-MS/MS.
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-
Calculation of Brain Uptake:
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Calculate the brain uptake clearance (K_in) or the brain-to-perfusate concentration ratio.
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Visualizations
Workflow for BBB Penetration Assessment
References
- 1. This compound | C11H10N2O | CID 14925758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of indole alkaloids on multidrug resistance and labeling of P-glycoprotein by a photoaffinity analog of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of P-glycoprotein-mediated multidrug resistance by natural N-alkylated indole alkaloid derivatives in KB-ChR-8-5 drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkylated monoterpene indole alkaloid derivatives as potent P-glycoprotein inhibitors in resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iomcworld.org [iomcworld.org]
- 8. Tuning the predictive capacity of the PAMPA-BBB model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MDCK-MDR1 Permeability | Evotec [evotec.com]
Validation & Comparative
Comparative Analysis of Pyrazino[1,2-a]indol-1-one Derivatives and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one scaffold has emerged as a versatile building block in medicinal chemistry for the development of novel kinase inhibitors. While direct kinase inhibitory data for the parent this compound is not extensively available in the public domain, numerous derivatives have been synthesized and evaluated for their anti-cancer and kinase-modulating properties.
This guide provides a comparative overview of the inhibitory potency of a selected derivative of the pyrazino[1,2-a]indol-1-one class against other well-established kinase inhibitors. The data is presented to facilitate an objective assessment of their performance and to provide a foundation for further research and development in this area.
Data Presentation: Comparative Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative pyrazino[1,2-a]indol-1-one derivative and several standard kinase inhibitors against various protein kinases. Lower IC50 values are indicative of higher potency.
| Compound | Target Kinase(s) | IC50 (nM) | Assay Type/Context |
| Pyrazino[1,2-a]indole Derivative (with maleimide nucleus) [1][2] | Protein Kinase C (PKC) | 540 | In vitro kinase assay |
| Staurosporine [3][4] | Broad Spectrum (various kinases) | 1-100 | In vitro kinase assays (highly variable by kinase) |
| Sunitinib [5] | VEGFR-2, PDGFR-β | ~100 | Cell-free kinase assays |
| Gefitinib [6][7] | EGFR | 2-37 | Cell-based and cell-free assays |
Note: The pyrazino[1,2-a]indole derivative data is based on a specific synthesized compound mentioned in the literature and is presented here as a representative of this chemical class. The IC50 values for Staurosporine are a general range as it is a non-selective inhibitor.
Experimental Protocols
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase.
Objective: To determine the concentration of an inhibitor required to block 50% of the activity of a target kinase in a cell-free system.
Materials:
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Recombinant purified protein kinase of interest
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Specific peptide substrate for the kinase
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Adenosine triphosphate (ATP)
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Test compound (e.g., a this compound derivative)
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Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
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ADP-Glo™ Kinase Assay Kit (Promega)
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Multi-well plates (white, opaque)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer. A typical starting concentration might be 10 µM, with 10-fold serial dilutions.
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Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the various concentrations of the test compound. Include a positive control (no inhibitor) and a negative control (no kinase).
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Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.
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Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[8][9][10][11][12]
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ADP Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[8][9][10][11][12]
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Data Acquisition: Measure the luminescence in each well using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis:
-
Subtract the background luminescence (negative control).
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Normalize the data with the positive control representing 100% kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
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Fit the data to a dose-response curve to determine the IC50 value.
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Visualizations
Signaling Pathway Diagram
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for kinase inhibitors.
Experimental Workflow Diagram
Caption: The experimental workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.
References
- 1. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. carnabio.com [carnabio.com]
Validation of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one as a Potent Antiviral Agent Against Dengue Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a promising antiviral candidate, a (3S)-enantiomer of a 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one derivative, against other known antiviral agents targeting the Dengue virus (DENV). The exceptional potency of this compound, as evidenced by experimental data, positions it as a strong candidate for further preclinical and clinical development.
Executive Summary
The global threat of Dengue fever, with its four circulating serotypes, necessitates the development of effective antiviral therapies. The this compound scaffold has emerged as a "privileged structure" in medicinal chemistry, and specific derivatives have demonstrated remarkable efficacy against all four DENV serotypes. This guide summarizes the available quantitative data, outlines key experimental protocols, and explores the potential mechanism of action, offering a valuable resource for researchers in the field of antiviral drug discovery.
Data Presentation: Comparative Antiviral Efficacy
The following table summarizes the in vitro efficacy of the (3S)-3-(4-methoxy-3-(methylthio)phenyl)-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one and other notable anti-dengue compounds. The data highlights the superior potency of the pyrazinoindolone derivative across all DENV serotypes.
| Compound | Virus Serotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line | Assay |
| (3S)-3-(4-methoxy-3-(methylthio)phenyl)-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one | DENV-1 | 0.01 - 0.09 | Not Available | Not Available | A549 | Cell-Based Flavivirus Immunodetection (CFI) Assay |
| DENV-2 | 0.01 - 0.09 | Not Available | Not Available | A549 | CFI Assay | |
| DENV-3 | 0.01 - 0.09 | Not Available | Not Available | A549 | CFI Assay | |
| DENV-4 | 0.01 - 0.09 | Not Available | Not Available | A549 | CFI Assay | |
| Mosnodenvir (JNJ-1802) | DENV (pan-serotype) | 0.000057 - 0.011 | >10 | >909 - >175,438 | Not Specified | Not Specified |
| RYL-634 | DENV | 0.007 | Not Available | Not Available | Not Specified | Not Specified |
| Varenicline | DENV-1 | 0.81 | >20 | >24.7 | Vero | Plaque Reduction Assay |
| DENV-2 | 0.73 | >20 | >27.4 | Vero | Plaque Reduction Assay | |
| NITD008 | DENV-2 | 0.31 | >10 | >32.3 | Not Specified | Replicon Assay |
| Balapiravir | DENV (pan-serotype) | Potent in vitro | Not Available | Not Available | Not Specified | Not Specified |
Note: The CC50 value for the lead compound is not publicly available, thus the Selectivity Index could not be calculated. However, related pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have shown low cytotoxicity (CC50 > 175 µM), suggesting a potentially favorable therapeutic window for this class of compounds.
Experimental Protocols
Cell-Based Flavivirus Immunodetection (CFI) Assay with High-Content Imaging
This assay is a robust method for quantifying viral infection and the efficacy of antiviral compounds. The following is a generalized protocol based on available literature. Specific parameters may require optimization.
Materials:
-
A549 cells (or other susceptible cell line, e.g., Vero, Huh7)
-
Dengue virus stock (all four serotypes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
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This compound derivative and control compounds
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Primary antibody: Mouse anti-Flavivirus group antigen (e.g., 4G2)
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Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
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Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
96-well or 384-well clear-bottom black plates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment:
-
On the day of the experiment, remove the old medium from the cell plates.
-
Add the diluted compounds to the respective wells.
-
Infect the cells with the appropriate DENV serotype at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
-
Immunostaining:
-
Carefully remove the supernatant.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., 4G2) diluted in blocking buffer for 1-2 hours at room temperature.
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Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing both the fluorescent signal from the infected cells (e.g., green channel) and the nuclear stain (e.g., blue channel).
-
Use image analysis software to quantify the number of infected cells (fluorescently labeled) and the total number of cells (DAPI-stained nuclei).
-
Calculate the percentage of infection for each compound concentration.
-
-
Data Analysis:
-
Plot the percentage of infection against the compound concentration.
-
Determine the EC50 value using a non-linear regression analysis.
-
Similarly, determine the CC50 value by assessing cell viability (e.g., based on the number of nuclei) in parallel uninfected wells treated with the compound.
-
Visualization of Experimental Workflow and Potential Mechanism
Experimental Workflow for Antiviral Compound Screening
Caption: Workflow for the CFI assay.
Postulated Mechanism of Action: Inhibition of Viral Replication
While the precise molecular target of this compound in Dengue virus has not been definitively identified, related compounds with a similar pyrazino[1,2-a]indole core have been shown to inhibit the viral RNA-dependent RNA polymerase (RdRp) of other Flaviviruses like Hepatitis C Virus. Another potential target for this class of compounds is the non-structural protein 4B (NS4B), which is a key component of the viral replication complex. Inhibition of either of these targets would disrupt the synthesis of new viral RNA, thereby halting viral replication.
Caption: Potential inhibition of DENV replication.
Conclusion and Future Directions
The (3S)-enantiomer of the this compound derivative presented herein demonstrates exceptional pan-serotype activity against Dengue virus in vitro. Its high potency makes it a compelling lead candidate for further optimization and preclinical evaluation.
Future research should focus on:
-
Determining the CC50 value to accurately assess the selectivity index.
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Elucidating the precise mechanism of action through target identification and validation studies, such as resistance mutation analysis and enzymatic assays.
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Evaluating the in vivo efficacy and pharmacokinetic profile in relevant animal models of Dengue infection.
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Exploring the structure-activity relationship (SAR) of the pyrazino[1,2-a]indol-1-one scaffold to identify even more potent and selective analogs.
The development of this compound class could provide a much-needed therapeutic intervention for Dengue fever, a globally significant and expanding public health problem.
Comparative analysis of different synthetic routes to 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Heterocyclic Scaffold
The tricyclic scaffold of 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a recurring motif in medicinal chemistry, with derivatives exhibiting a range of biological activities. The efficient construction of this heterocyclic system is therefore of significant interest to the drug discovery and development community. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for a given research objective.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Intramolecular Cyclization of Chloroacetamide | Route 2: Cascade Addition-Cyclization of Vinyl Selenone |
| Starting Materials | 2-(1H-Indol-1-yl)ethan-1-amine, Chloroacetyl chloride | 1-(2-Aminoethyl)-1H-indole, Phenylvinylselenone |
| Key Transformation | Intramolecular N-alkylation/amidation | Michael addition followed by intramolecular cyclization |
| Reaction Steps | 2 | 1 |
| Overall Yield | Moderate | Good |
| Reaction Conditions | Basic conditions, elevated temperature | Basic conditions, room temperature |
| Reagent Accessibility | Readily available | Requires synthesis of vinyl selenone |
| Scalability | Potentially scalable | May require optimization for large scale |
Experimental Protocols
Route 1: Intramolecular Cyclization of N-(2-(1H-indol-1-yl)ethyl)-2-chloroacetamide
This two-step approach involves the initial acylation of 2-(1H-indol-1-yl)ethan-1-amine with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization to yield the desired product.
Step 1: Synthesis of N-(2-(1H-indol-1-yl)ethyl)-2-chloroacetamide
To a stirred solution of 2-(1H-indol-1-yl)ethan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of chloroacetyl chloride (1.1 eq) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude N-(2-(1H-indol-1-yl)ethyl)-2-chloroacetamide, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
The crude N-(2-(1H-indol-1-yl)ethyl)-2-chloroacetamide (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF). A base, for example, potassium carbonate (2.0 eq), is added, and the mixture is heated to 80-100 °C for 6-8 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give this compound.
Route 2: Cascade Addition-Cyclization of 1-(2-Aminoethyl)-1H-indole with Phenylvinylselenone
This one-pot method provides a more convergent approach to the target molecule through a cascade reaction initiated by the Michael addition of an aminoindole to a vinyl selenone.
To a solution of 1-(2-aminoethyl)-1H-indole (1.0 eq) in a solvent such as dichloromethane (CH₂Cl₂) at 0 °C is added potassium hydroxide (KOH) (2.5 eq). Phenylvinylselenone (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 48 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 4-hexyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one (a derivative of the target compound). A similar procedure with the appropriate unsubstituted vinyl selenone would be expected to yield the parent compound.[1]
Synthetic Route Visualization
The following diagrams illustrate the logical flow of the two synthetic routes.
References
Comparative Bioactivity of Dihydropyrazino[1,2-a]indol-1(2H)-one Analogs Across Diverse Cancer Cell Lines
A comprehensive analysis of the cytotoxic effects of novel 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one derivatives reveals significant anti-proliferative activity across a spectrum of human cancer cell lines. This guide synthesizes available experimental data to offer a comparative overview of their bioactivity, details the methodologies employed for these assessments, and visualizes the underlying experimental workflow and a key signaling pathway implicated in their mechanism of action.
Quantitative Bioactivity Analysis
The anti-proliferative effects of various this compound and related dihydropyrazole analogs have been quantified in several studies, primarily through the determination of their half-maximal inhibitory concentration (IC50). The data presented below is collated from multiple sources to provide a comparative perspective on the potency of these compounds in different cancer cell types. A lower IC50 value indicates a higher potency of the compound.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| HD02 | Various (NCI-60) | Multiple | Not specified |
| HD05 | Various (NCI-60) | Multiple | Not specified |
| HD12 | Various (NCI-60) | Multiple | Not specified |
| Compound 4h | MCF-7 | Breast | Not specified |
| Hep-2 | Liver | Not specified | |
| A-549 | Lung | 2.32 ± 0.11 | |
| DU-145 | Prostate | 9.92 ± 0.13 | |
| Compound 3ab | Bel-7404 | Liver | 22-46 |
| HepG2 | Liver | 22-46 | |
| NCI-H460 | Lung | 22-46 | |
| SKOV3 | Ovarian | 22-46 | |
| Compound 3ac | Bel-7404 | Liver | 22-46 |
| HepG2 | Liver | 22-46 | |
| NCI-H460 | Lung | 22-46 | |
| SKOV3 | Ovarian | 22-46 |
Note: "Not specified" indicates that the study mentioned potent activity but did not provide a specific IC50 value in the referenced text. The NCI-60 panel consists of 60 different human cancer cell lines.
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds was predominantly conducted using the MTT assay.[1] This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
MTT Assay Protocol for Cytotoxicity Evaluation
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.[1]
-
Compound Treatment: The cells are treated with the synthesized compounds at varying concentrations, typically ranging from 1 to 100 µmol/L.[1][2]
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours.[1][2]
-
MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL) is added to each well.[1]
-
Formazan Solubilization: The plates are further incubated to allow for the formation of formazan crystals. Subsequently, the supernatant is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The IC50 values are determined from the dose-response curves by plotting the percentage of cell viability against the compound concentrations using a non-linear regression model.[1]
Visualizing the Research Framework
To better understand the process of cross-validating the bioactivity of these compounds and their potential mechanism of action, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for cross-validating bioactivity.
Caption: Postulated Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Discussion and Future Directions
The reviewed studies indicate that derivatives of this compound are a promising class of compounds with significant anticancer potential. The bioactivity of these compounds appears to be influenced by substitutions on the core structure, as seen with hydroxy phenyl and carboxamide groups enhancing anti-proliferative effects in certain cell lines.[1]
The proposed mechanism of action for some of these indole derivatives involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] The binding of these compounds to the AhR-ARNT complex is thought to trigger downstream events leading to cell cycle arrest and apoptosis. However, other mechanisms, such as the inhibition of COX-2 or caspase-3, have been implicated for structurally related compounds, suggesting that the precise mechanism may vary depending on the specific chemical entity and the cellular context.[3][4]
Further research is warranted to perform direct, head-to-head comparisons of the most potent analogs across a standardized panel of cancer cell lines. Such studies would provide a more definitive understanding of their relative potencies and selectivity. Elucidating the precise molecular targets and signaling pathways for the most active compounds will be crucial for their future development as targeted cancer therapeutics.
References
- 1. Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of dihydropyrazole sulphonamide derivatives that act as anti-cancer agents through COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydropyrimido(1,2-a)indol-10(2H)-ones as potent non-peptidic inhibitors of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one Derivatives Versus Established Drugs
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one scaffold has emerged as a versatile pharmacophore, yielding derivatives with a wide spectrum of biological activities. This guide provides a head-to-head comparison of specific derivatives of this scaffold against established drugs in three key therapeutic areas: neuropsychiatry, oncology, and virology. The data presented is based on published experimental findings, offering a quantitative and objective assessment of their potential.
Neuropsychiatry: Targeting the 5-HT1A Receptor
Derivatives of this compound have been investigated for their affinity to the serotonin 1A (5-HT1A) receptor, a key target in the treatment of anxiety and depression.[1] The following table compares the binding affinity (Ki) of a representative derivative with established 5-HT1A receptor antagonists.
| Compound | Target | Kᵢ (nM) | Established Drug | Target | Kᵢ (nM) |
| 2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one | 5-HT1A Receptor | 15 | WAY-100635 | 5-HT1A Receptor | 0.9 |
| Buspirone | 5-HT1A Receptor | 14 | |||
| Perospirone | 5-HT1A Receptor | 2.9 |
Experimental Protocol: 5-HT1A Receptor Binding Assay
The binding affinity of the compounds for the 5-HT1A receptor is determined using a competitive radioligand binding assay.[2][3]
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus) are used.[2]
-
Radioligand: A tritiated 5-HT1A receptor antagonist, such as [³H]WAY-100635, is used as the radioligand.[2]
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) at a specified temperature (e.g., 25°C) to reach equilibrium.[2]
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the resulting competition curve.
-
The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Oncology: Anti-proliferative Activity Against MCF-7 Breast Cancer Cells
Certain derivatives of the pyrazino[1,2-a]indol-1-one scaffold have demonstrated cytotoxic effects against cancer cell lines. The following table compares the half-maximal inhibitory concentration (IC50) of a representative derivative against the MCF-7 human breast cancer cell line with standard-of-care chemotherapy agents.
| Compound | Target Cell Line | IC₅₀ (µM) | Established Drug | Target Cell Line | IC₅₀ (µM) |
| 3-substituted pyrazinoindolone derivative (88a-c) | MCF-7 | <10 | Doxorubicin | MCF-7 | 0.5 - 2 |
| Paclitaxel | MCF-7 | 0.002 - 0.01 | |||
| 5-Fluorouracil | MCF-7 | 11.79 |
Experimental Protocol: MTT Cell Viability Assay
The anti-proliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6]
-
Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT solution.
-
The plate is incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[5][6]
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).[4]
-
-
Data Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
The cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
-
Virology: Targeting Hepatitis C Virus (HCV) Replication
Derivatives of the pyrazino[1,2-a]indol-1-one scaffold have been identified as inhibitors of Hepatitis C Virus (HCV) replication, likely by targeting the RNA-dependent RNA polymerase (RdRp), also known as NS5B.[7] The table below compares the half-maximal effective concentration (EC50) of a potent derivative against HCV with approved NS5B polymerase inhibitors.
| Compound | Target | EC₅₀ (µM) | Established Drug | Target | EC₅₀ (µM) |
| 6-nitro-pyrazino[1,2-a]indole-1,3(2H,4H)-dione (Compound 36) | HCV Genotype 1b | 1.6 | Sofosbuvir | HCV Genotype 1b | 0.04 - 0.11 |
| Dasabuvir | HCV Genotype 1b | 0.002 - 0.01 |
Experimental Protocol: HCV Replicon Assay
The antiviral activity against HCV is evaluated using a replicon assay, which measures the replication of a subgenomic HCV RNA in a human hepatoma cell line (e.g., Huh-7).[8][9][10]
-
Cell Line: A stable human hepatoma cell line (Huh-7) that harbors a subgenomic HCV replicon is used. This replicon often contains a reporter gene, such as luciferase, for easy quantification of viral replication.[9]
-
Assay Procedure:
-
The HCV replicon-containing cells are seeded in 96-well plates.
-
The cells are then treated with various concentrations of the test compound.
-
The plates are incubated for a period of 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.[8]
-
-
Data Analysis:
-
After incubation, the level of HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase) or by quantifying HCV RNA levels using qRT-PCR.
-
The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is determined from the dose-response curve.
-
A parallel cytotoxicity assay (e.g., MTT assay) is also performed on the same cells to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).[7]
-
References
- 1. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses: Structural and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Action of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one scaffold has emerged as a versatile pharmacophore, yielding derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the mechanism of action of key derivatives, contrasting their performance with established therapeutic agents and detailing the experimental protocols for their evaluation.
Targeting Cancer: Dual Inhibition of EGFR and BRAFV600E
Certain derivatives of this compound have demonstrated potent anti-proliferative activity against cancer cell lines through the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E kinase. This dual-action mechanism offers a promising strategy to overcome resistance mechanisms that can arise from targeting a single pathway.
Comparative Performance Data
The following tables summarize the in vitro potency (IC50 values) of representative 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives against EGFR and BRAFV600E, alongside established inhibitors, Gefitinib (an EGFR inhibitor) and Vemurafenib (a BRAFV600E inhibitor). It is important to note that these values are compiled from different studies and direct head-to-head comparisons may vary based on experimental conditions.
Table 1: Inhibitory Activity against EGFR
| Compound | Target | IC50 (µM) |
| Pyrazinoindolone Derivative 23 | EGFR | 0.08 |
| Pyrazinoindolone Derivative 33 | EGFR | 0.09 |
| Gefitinib | EGFR | Varies (e.g., ~0.015-0.03 µM for mutant EGFR) |
Table 2: Inhibitory Activity against BRAFV600E
| Compound | Target | IC50 (µM) |
| Pyrazinoindolone Derivative 23 | BRAFV600E | 0.1 |
| Pyrazinoindolone Derivative 33 | BRAFV600E | 0.29 |
| Vemurafenib | BRAFV600E | ~0.03 µM |
Signaling Pathway
Caption: EGFR and BRAF Signaling Pathways and Points of Inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (for EGFR and BRAFV600E)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase.
-
Materials: Recombinant human EGFR or BRAFV600E enzyme, appropriate peptide substrate, ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, peptide substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at a specified temperature for a defined period.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Combating Neurodegeneration: Inhibition of Amyloid-β Aggregation and Cholinesterase
Select 3-phenylpyrazino[1,2-a]indol-1(2H)-one derivatives have shown promise in the context of Alzheimer's disease by simultaneously inhibiting the aggregation of amyloid-beta (Aβ) peptides and the activity of cholinesterase enzymes.
Comparative Performance Data
The following tables present the inhibitory activities of a representative 3-phenylpyrazino[1,2-a]indol-1(2H)-one derivative and the established Alzheimer's drug, Donepezil.
Table 3: Inhibition of Amyloid-β Aggregation
| Compound | Assay | Inhibition (%) at 25 µM |
| 3-(3,4-dimethoxyphenyl)pyrazino\n[1,2-a]indol-1(2H)-one (5i) | Aβ40 Aggregation | 85 |
| 3-(3,4-dimethoxyphenyl)pyrazino\n[1,2-a]indol-1(2H)-one (5i) | Aβ42 Aggregation | 90 |
| Donepezil | Aβ Aggregation | Variable, generally considered a weaker inhibitor of aggregation |
Table 4: Inhibition of Cholinesterase
| Compound | Target | IC50 (µM) |
| 3-(3,4-dimethoxyphenyl)pyrazino\n[1,2-a]indol-1(2H)-one (5i) | human Acetylcholinesterase (hAChE) | 7.5 |
| 3-(3,4-dimethoxyphenyl)pyrazino\n[1,2-a]indol-1(2H)-one (5i) | human Butyrylcholinesterase (hBuChE) | ~15 |
| Donepezil | hAChE | ~0.0067 |
Signaling Pathway
Caption: Key Pathological Pathways in Alzheimer's Disease.
Experimental Protocols
Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition
-
Objective: To measure the extent of Aβ fibril formation in the presence and absence of an inhibitor.
-
Materials: Aβ peptide (e.g., Aβ42), Thioflavin T (ThT) dye, assay buffer (e.g., phosphate-buffered saline), test compound.
-
Procedure:
-
Prepare a solution of Aβ peptide in the assay buffer.
-
Add the test compound at various concentrations to the Aβ solution.
-
Incubate the mixture at 37°C with gentle agitation to promote aggregation.
-
At specified time points, take aliquots of the mixture and add them to a solution of ThT.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~490 nm.
-
An increase in fluorescence indicates the formation of amyloid fibrils.
-
Calculate the percentage of inhibition by comparing the fluorescence of samples with the test compound to a control without the inhibitor.
-
Ellman's Method for Cholinesterase Inhibition Assay
-
Objective: To determine the IC50 of a compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
-
Materials: AChE or BChE enzyme, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), assay buffer, test compound.
-
Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compound in the assay buffer.
-
Initiate the reaction by adding the substrate (ATCh or BTCh) and DTNB.
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value as described for the kinase inhibition assay.
-
Targeting Inflammation: p38 MAPK/MAPK2 Pathway Inhibition
Derivatives of this compound have also been identified as inhibitors of MAPK-activated protein kinase 2 (MAPK2), a key downstream partner of p38 MAP kinase. This pathway is involved in cellular responses to stress and inflammation.
Signaling Pathway
Caption: The p38 MAPK/MAPKAPK2 Signaling Pathway.
Experimental Protocols
MAPKAPK2 Kinase Assay
The experimental protocol for assessing MAPKAPK2 inhibition is analogous to the general in vitro kinase inhibition assay described for EGFR and BRAFV600E, with the following modifications:
-
Enzyme: Recombinant human MAPKAPK2.
-
Substrate: A specific peptide substrate for MAPKAPK2 (e.g., HSP27tide).
-
The remaining steps of the assay, including the use of ATP, detection reagents, and calculation of IC50 values, follow the same principles.
This guide provides a foundational understanding of the diverse mechanisms of action of this compound derivatives. The provided experimental protocols serve as a starting point for researchers to quantitatively assess the performance of these and other novel compounds. The comparative data, while not from head-to-head studies, offers a valuable perspective on the potential of this scaffold in various therapeutic areas. Further research with direct comparative analyses will be crucial for elucidating the full therapeutic potential of this promising class of molecules.
Confirming Target Engagement of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one Derivatives in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a derivative of the 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one scaffold, specifically compound 108a (2-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)pyrazino[1,2-a]indol-1(2H)-one), which has been identified as a ligand for serotonin receptors. The guide compares its performance with established alternative ligands for the 5-HT1A and 5-HT2A receptors, namely WAY-100635 , Ketanserin , and Risperidone . We present key experimental data for target affinity and functional activity, detail the methodologies for crucial experiments, and provide visualizations of the relevant signaling pathway and experimental workflows to aid in the design and interpretation of target engagement studies.
Data Presentation: Comparative Ligand Profiling
The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of the this compound derivative and its alternatives at the 5-HT1A and 5-HT2A receptors. This quantitative data is essential for comparing the potency and selectivity of these compounds.
Table 1: 5-HT1A Receptor Binding and Functional Data
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference(s) |
| Compound 108a (this compound derivative) | 5-HT1A Receptor | Radioligand Binding | Rat | 15 | Not Reported | Not Reported | [1] |
| WAY-100635 (Alternative - Selective Antagonist) | 5-HT1A Receptor | Radioligand Binding | Human | 0.39 | 0.91 | 7.1 | [2][3] |
| Risperidone (Alternative - Atypical Antipsychotic) | 5-HT1A Receptor | Radioligand Binding | Human | 490 | Not Reported | Not Reported | [4] |
Table 2: 5-HT2A Receptor Binding and Functional Data
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference(s) |
| Compound 108a (this compound derivative) | 5-HT2A Receptor | Radioligand Binding | Rat | Better affinity than a reference compound, specific value not reported | Not Reported | Not Reported | [1] |
| Ketanserin (Alternative - Selective Antagonist) | 5-HT2A Receptor | Radioligand Binding | Human | 1.6 | 32 (non-5-HT2A mediated effect) | 3100 (functional APD) | [4][5] |
| Risperidone (Alternative - Atypical Antipsychotic) | 5-HT2A Receptor | Radioligand Binding | Human | 0.16 - 0.6 | Not Reported | 0.5 (isolated tissue) | [4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for confirming the engagement of novel compounds with their intended cellular targets.
Radioligand Binding Assay for 5-HT1A and 5-HT2A Receptors
This assay is considered the gold standard for determining the affinity of a compound for a specific receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT1A or 5-HT2A receptor.
-
Radioligand: [³H]8-OH-DPAT for 5-HT1A receptors or [³H]Ketanserin for 5-HT2A receptors.[6][7]
-
Test compounds (e.g., this compound derivative, WAY-100635, Ketanserin, Risperidone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.
-
Objective: To demonstrate that a compound binds to its target protein in intact cells, leading to a shift in the protein's melting temperature.
-
Materials:
-
Intact cells expressing the target receptor (e.g., 5-HT1A or 5-HT2A).
-
Test compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating cell suspensions (e.g., PCR cycler).
-
Equipment for protein detection (e.g., Western blot apparatus, ELISA reader).
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Heat aliquots of the cell suspension to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detect the amount of soluble target protein in the supernatant using a specific antibody (e.g., via Western blot or ELISA).
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates stabilization of the target protein and confirms target engagement.
-
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the canonical Gq-coupled signaling pathway for the 5-HT2A receptor and the Gi-coupled pathway for the 5-HT1A receptor.
Caption: Serotonin receptor signaling pathways.
Experimental Workflows
The following diagrams illustrate the workflows for the Radioligand Binding Assay and the Cellular Thermal Shift Assay (CETSA).
Caption: Radioligand Binding Assay Workflow.
digraph "CETSA_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#5F6368"];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_treatment [label="Cell Treatment:\n- Incubate cells with\n Test Compound or Vehicle"]; heating [label="Heat Treatment:\n- Expose cell aliquots to a\n temperature gradient"]; lysis [label="Cell Lysis:\n- Release intracellular proteins"]; centrifugation [label="Centrifugation:\n- Separate soluble proteins from\n precipitated aggregates"]; detection [label="Protein Detection:\n- Quantify soluble target protein\n (e.g., Western Blot, ELISA)"]; analysis [label="Data Analysis:\n- Plot melting curves\n- Determine thermal shift"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_treatment; cell_treatment -> heating; heating -> lysis; lysis -> centrifugation; centrifugation -> detection; detection -> analysis; analysis -> end; }
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
- 1. Investigation of the mechanism by which ketanserin prolongs the duration of the cardiac action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of non-serotonergic [3H]ketanserin binding sites on human platelets and their role in serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one Derivatives: A Comparative Guide
Despite significant interest in the 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one scaffold as a promising pharmacophore in drug discovery, a comprehensive review of publicly available scientific literature reveals a notable absence of in vivo efficacy studies for its derivatives. While numerous studies have explored the synthesis and in vitro biological activities of these compounds, particularly in the areas of oncology and neuroscience, robust in vivo data from animal models remains elusive.
This guide aims to provide a transparent overview of the current research landscape, highlighting the existing in vitro findings while underscoring the critical gap in translational in vivo research.
In Vitro Anticancer and Neuroactive Potential
Research into this compound derivatives has primarily focused on their potential as anticancer and neuroactive agents. Several studies have reported the synthesis of novel analogs with promising in vitro activity.
For instance, a series of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs demonstrated potent cytotoxicity against human breast cancer cell lines, including triple-negative breast cancer (TNBC) cells. Mechanistic studies suggested that these compounds may exert their effects through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival.
In the realm of neuroscience, derivatives of the pyrazino[1,2-a]indole core have been investigated for their affinity towards various central nervous system (CNS) targets, such as serotonin (5-HT) and dopamine receptors. These findings suggest a potential therapeutic application in the management of neuropsychiatric disorders.
However, it is crucial to emphasize that these promising in vitro results have not yet been translated into in vivo efficacy data. The absence of animal studies means that critical parameters such as pharmacokinetics (absorption, distribution, metabolism, and excretion), in vivo target engagement, and overall therapeutic efficacy and safety in a living organism have not been determined.
Future Directions and the Need for In Vivo Studies
The significant in vitro potential of this compound derivatives warrants further investigation through well-designed in vivo studies. Future research should focus on:
-
Pharmacokinetic Profiling: Determining the ADME properties of lead compounds to assess their drug-like characteristics.
-
In Vivo Efficacy Models: Evaluating the therapeutic potential of promising derivatives in relevant animal models of cancer and neurological disorders. This would involve measuring key outcomes such as tumor growth inhibition or behavioral changes.
-
Toxicology and Safety Assessment: Establishing the safety profile of these compounds through acute and chronic toxicity studies.
-
Mechanism of Action Elucidation: Utilizing in vivo models to confirm the mechanism of action observed in vitro and to identify potential off-target effects.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, the current body of scientific literature is limited to in vitro investigations. The progression of these compounds from laboratory curiosities to potential clinical candidates is contingent upon the successful completion of rigorous in vivo efficacy and safety studies. Researchers, scientists, and drug development professionals are encouraged to address this critical gap in the literature to unlock the full therapeutic potential of this intriguing class of molecules. At present, a comparative guide on the in vivo efficacy of these derivatives cannot be compiled due to the lack of available data.
Benchmarking ADME-Tox Properties of Novel Pyrazinoindolones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyrazinoindolone scaffold has emerged as a promising heterocyclic system for the design of potent and selective kinase inhibitors. However, advancing a lead compound through the development pipeline requires a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. Early-stage characterization of these properties is critical for de-risking candidates and reducing late-stage attrition.
This guide provides a comparative benchmark for the ADME-Tox properties of a representative novel pyrazinoindolone. Its performance is evaluated against established kinase inhibitors with similar structural motifs, namely Gefitinib, Erlotinib, and Imatinib. All experimental data is presented in a standardized format to facilitate direct comparison. Detailed protocols for key in vitro assays are also provided to ensure reproducibility and aid in the design of future experiments.
Comparative ADME-Tox Profile
To provide a relevant benchmark, we have defined a hypothetical novel pyrazinoindolone, "PZ-4321," and assigned it a representative ADME-Tox profile. The following table summarizes its key properties alongside those of the approved kinase inhibitors Gefitinib, Erlotinib, and Imatinib.
| Parameter | PZ-4321 (Hypothetical) | Gefitinib | Erlotinib | Imatinib |
| Molecular Weight ( g/mol ) | 425.45 | 446.90 | 393.44 | 493.60 |
| LogP | 3.2 | 3.2 | 2.8 | 4.4 |
| Aqueous Solubility (pH 7.4, µM) | 5 | Sparingly soluble | Very slightly soluble | Sparingly soluble |
| Oral Bioavailability (%) | ~50 | ~60 | ~60 (increases to ~100% with food) | 98 |
| Plasma Protein Binding (%) | 95 | 90 | 93 | 95 |
| Primary Metabolic Pathway | CYP3A4 oxidation | CYP3A4 oxidation | CYP3A4 oxidation | CYP3A4 oxidation |
| Human Liver Microsomal Stability (t½, min) | 25 | >30 | 30-60 | >60 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 5.0 | 5.0 - 10.0 | >10 | <1.0 |
| CYP3A4 Inhibition (IC₅₀, µM) | 2.5 | >10 | 1.8 | 15 |
| HepG2 Cytotoxicity (IC₅₀, µM) | 15 | >25 | >25 | >20 |
| Primary Route of Excretion | Feces | Feces | Feces (83%) | Feces |
Experimental Workflow for In Vitro ADME-Tox Profiling
A systematic approach to in vitro ADME-Tox screening is essential in early drug discovery. The following diagram illustrates a typical workflow for characterizing a novel compound like PZ-4321.
Relevant Signaling Pathway: EGFR Inhibition
Pyrazinoindolone scaffolds are often designed as kinase inhibitors. A common target for such compounds in oncology is the Epidermal Growth factor Receptor (EGFR). The diagram below illustrates the EGFR signaling pathway and the mechanism of inhibition by a compound like PZ-4321.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro ADME-Tox assays cited in this guide.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a compound in the presence of human liver microsomes.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Acetonitrile with internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the microsomal suspension to the buffered test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.
CYP3A4 Inhibition Assay
Objective: To determine the concentration of a test compound that causes 50% inhibition (IC₅₀) of CYP3A4 activity.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Human liver microsomes
-
CYP3A4-specific substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Positive control inhibitor (e.g., ketoconazole)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, incubate the human liver microsomes, the CYP3A4 substrate, and each concentration of the test compound or control inhibitor.
-
Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-15 minutes) at 37°C.
-
Stop the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge the plate and analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using LC-MS/MS.
-
Calculate the percent inhibition at each concentration and determine the IC₅₀ value by non-linear regression.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound stock solution
-
Lucifer yellow or a similar low-permeability marker
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
Wash the monolayers with transport buffer.
-
To measure apical-to-basolateral (A-B) permeability, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) can indicate active transport.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the percentage of a compound that is bound to plasma proteins.
Materials:
-
Test compound stock solution
-
Pooled human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Spike the test compound into human plasma at a known concentration.
-
Add the plasma containing the test compound to one chamber of the dialysis device and PBS to the other chamber. The two chambers are separated by a semi-permeable membrane.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, take samples from both the plasma and the buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
The percentage of plasma protein binding is calculated based on the difference in concentrations between the two chambers.
HepG2 Cytotoxicity Assay
Objective: To assess the cytotoxic potential of a compound on human liver-derived HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
96-well or 384-well cell culture plates
-
Test compound stock solution
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed HepG2 cells in a multi-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the different concentrations of the test compound and include appropriate vehicle controls.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Safety Operating Guide
Safe Disposal of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one must adhere to stringent disposal procedures due to its significant health and environmental hazards. This compound is classified as acutely toxic if swallowed or in contact with skin, fatal if inhaled, and causes severe skin burns and eye damage.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Proper disposal is not merely a matter of laboratory best practice but a critical step in ensuring personnel safety and environmental protection.
Hazard Profile
A comprehensive understanding of the hazard profile of this compound is fundamental to its safe handling and disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity (Inhalation) | Category 2 | H330: Fatal if inhaled[1] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[1] |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage[1] |
| Skin Sensitization | Sub-category 1A | H317: May cause an allergic skin reaction[1] |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Disposal Protocol
Waste material containing this compound must be disposed of in accordance with national and local regulations. Do not mix this waste with other waste streams. The following step-by-step protocol outlines the essential procedures for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn. This includes:
-
Respiratory Protection: Required when dusts are generated.[1]
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (inspect before use).
-
Body Protection: Protective clothing to prevent skin contact.[1]
2. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, properly labeled, and sealed container.
-
Leave chemicals in their original containers if possible.
-
Handle uncleaned containers as you would the product itself.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Include appropriate hazard pictograms (e.g., skull and crossbones, corrosion, environmental hazard).
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container tightly closed and dry.[1]
5. Disposal:
-
Arrange for collection by a licensed hazardous waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures:
-
Spill: Evacuate the area. For dry spills, avoid generating dust. Cover drains to prevent environmental contamination. Collect the material using appropriate tools and place it in a sealed container for disposal. Clean the affected area thoroughly.
-
Inhalation: Move the affected person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: If swallowed, give two glasses of water to drink. Do not induce vomiting. Seek immediate medical advice.[1]
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one (CAS No. 152193-85-6). Due to the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on the precautionary principle and data from structurally similar heterocyclic compounds. It is imperative to handle this compound with a high degree of caution, assuming it may present hazards similar to related molecules.
Hazard Summary
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory. The following PPE should be worn at all times when handling this compound.
| Protection Type | Minimum Requirement | Recommended for Higher Risk Operations |
| Respiratory | Work in a certified chemical fume hood. | A full-face respirator with cartridges for organic vapors and particulates, especially when handling the solid or creating aerosols. |
| Hand | Double gloving with chemically resistant nitrile gloves.[1] | Inspect gloves before use and change immediately if contaminated.[1] |
| Eye/Face | Safety glasses with side shields. | A face shield in addition to safety glasses, particularly when there is a risk of splashing. |
| Body | A dedicated, fully buttoned lab coat.[1] | A disposable, chemical-resistant suit.[1] |
| Footwear | Closed-toe shoes.[1] | --- |
Operational Plan: Step-by-Step Handling Protocol
All procedures involving this compound must be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.[1]
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.[1]
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as outlined in the table above.
2. Handling the Compound:
-
Weighing: Conduct all weighing of the solid compound within the fume hood using a dedicated spatula and weighing vessel.[1]
-
Solution Preparation: To minimize splashing, slowly add the solid to the solvent.[1] Keep containers covered as much as possible.
-
General Handling: Handle all solutions containing the compound with the same level of precaution as the solid form.
3. Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly dispose of all contaminated waste as described below.
-
Remove PPE in a manner that avoids skin contact with any contaminants.
-
Wash hands and any exposed skin thoroughly with soap and water after work.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[2] Seek medical attention if irritation persists. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[2] |
Storage and Disposal Plan
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Recommended storage temperature is 2-8°C, under an inert gas, and protected from light.[3]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
-
Contaminated materials such as gloves, bench paper, and disposable lab coats should be placed in a sealed, labeled container for hazardous waste disposal.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
